Product packaging for Fenirofibrate-d6(Cat. No.:CAS No. 1189423-29-7)

Fenirofibrate-d6

Cat. No.: B563676
CAS No.: 1189423-29-7
M. Wt: 326.806
InChI Key: ASDCLYXOQCGHNT-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenirofibrate-d6, also known as this compound, is a useful research compound. Its molecular formula is C17H17ClO4 and its molecular weight is 326.806. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17ClO4 B563676 Fenirofibrate-d6 CAS No. 1189423-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDCLYXOQCGHNT-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fenofibrate-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Fenofibrate-d6, a deuterated analog of the lipid-lowering agent Fenofibrate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, primary use, and the biological pathways influenced by its non-deuterated counterpart.

Core Concepts: Introduction to Fenofibrate-d6

Fenofibrate-d6 is a stable, isotopically labeled form of Fenofibrate, where six hydrogen atoms on the isopropyl methyl groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical studies involving Fenofibrate and its active metabolite, fenofibric acid.

Primary Use: The primary application of Fenofibrate-d6 is as an internal standard in mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical similarity to Fenofibrate ensures it behaves almost identically during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate and precise quantification of Fenofibrate and fenofibric acid in complex biological matrices like plasma and serum.[1]

Physicochemical Properties

A summary of the key quantitative data for Fenofibrate and Fenofibrate-d6 is presented below. These properties are crucial for the development and validation of analytical methods.

PropertyFenofibrateFenofibrate-d6
Molecular Formula C₂₀H₂₁ClO₄C₂₀H₁₅D₆ClO₄
Molecular Weight 360.83 g/mol 366.87 g/mol
CAS Number 49562-28-91092484-56-4[2]
Appearance White SolidWhite Solid
Melting Point 79-82 °CNot available
Solubility DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 1 mg/mLDMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 1 mg/mL[1]

Synthesis of Fenofibrate-d6

While a detailed, publicly available step-by-step protocol for the synthesis of Fenofibrate-d6 is not readily found in the scientific literature, a plausible synthetic route can be inferred from the known synthesis of Fenofibrate and general deuteration techniques. The most likely approach involves the esterification of fenofibric acid-d6 with isopropanol.

A general two-step conceptual synthesis is as follows:

  • Synthesis of Fenofibric Acid-d6: The six deuterium atoms are introduced at the two methyl groups of the propanoic acid moiety of fenofibric acid. This can be achieved through various deuteration methods, such as enolate formation followed by quenching with a deuterium source (e.g., D₂O).

  • Esterification: The resulting Fenofibric Acid-d6 is then esterified with isopropanol to yield Fenofibrate-d6. A common method for this esterification is the reaction of a metal salt of fenofibric acid with an isopropyl halide.[3][4]

The logical workflow for this synthesis is depicted in the diagram below.

G cluster_synthesis Conceptual Synthesis of Fenofibrate-d6 Fenofibric_Acid Fenofibric Acid Deuteration Deuteration (e.g., enolate formation + D2O quench) Fenofibric_Acid->Deuteration Step 1 Fenofibric_Acid_d6 Fenofibric Acid-d6 Deuteration->Fenofibric_Acid_d6 Esterification Esterification (e.g., with isopropyl halide) Fenofibric_Acid_d6->Esterification Step 2 Isopropanol Isopropanol Isopropanol->Esterification Fenofibrate_d6 Fenofibrate-d6 Esterification->Fenofibrate_d6

Caption: A conceptual workflow for the synthesis of Fenofibrate-d6.

Mechanism of Action of Fenofibrate

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.

The activation of PPARα by fenofibric acid leads to a cascade of downstream effects:

  • Increased Lipolysis and Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in fatty acid uptake and oxidation in the liver and muscle.

  • Regulation of Lipoprotein Metabolism: It increases the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the circulation. It also decreases the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.

  • Increased HDL Cholesterol: PPARα activation stimulates the production of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.

The signaling pathway of Fenofibrate's active metabolite is illustrated below.

G cluster_pathway PPARα Signaling Pathway cluster_effects Downstream Effects Fenofibric_Acid Fenofibric Acid (Active Metabolite) PPARa PPARα Fenofibric_Acid->PPARa Binds and Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Increased_LPL ↑ Lipoprotein Lipase (LPL) Gene_Transcription->Increased_LPL Decreased_ApoCIII ↓ Apolipoprotein C-III Gene_Transcription->Decreased_ApoCIII Increased_FAO ↑ Fatty Acid Oxidation Gene_Transcription->Increased_FAO Increased_ApoAI_AII ↑ Apolipoproteins A-I & A-II Gene_Transcription->Increased_ApoAI_AII

Caption: The PPARα signaling pathway activated by fenofibric acid.

Experimental Protocols: Quantification of Fenofibric Acid

The following is a representative experimental protocol for the quantification of fenofibric acid in plasma using Fenofibrate-d6 as an internal standard, based on common LC-MS/MS methods.

5.1. Materials and Reagents

  • Fenofibric acid analytical standard

  • Fenofibrate-d6 (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Blank plasma

5.2. Sample Preparation

  • Spiking: Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of fenofibric acid.

  • Internal Standard Addition: Add a fixed concentration of Fenofibrate-d6 solution to all samples (calibrators, QCs, and unknown samples).

  • Protein Precipitation: Precipitate plasma proteins by adding a sufficient volume of cold acetonitrile (e.g., 3:1 ratio of ACN to plasma).

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate fenofibric acid from endogenous plasma components.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • Fenofibric Acid: Monitor a specific precursor-to-product ion transition.

    • Fenofibrate-d6: Monitor the corresponding mass-shifted transition.

A diagram of the experimental workflow is provided below.

G cluster_workflow Bioanalytical Workflow Plasma_Sample Plasma Sample Spiking Spike with Fenofibrate-d6 (IS) Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS_Analysis Data_Analysis Data Analysis (Quantification) LC_MS_MS_Analysis->Data_Analysis

Caption: A typical workflow for the quantification of fenofibric acid.

Conclusion

Fenofibrate-d6 is an indispensable tool for the accurate and reliable quantification of Fenofibrate and its active metabolite in biological matrices. Its use as an internal standard in mass spectrometric methods is crucial for pharmacokinetic and metabolic studies in drug development and clinical research. A thorough understanding of its properties, the mechanism of action of its unlabeled counterpart, and the analytical methodologies for its use, as detailed in this guide, is essential for researchers in the pharmaceutical sciences.

References

Fenofibrate-d6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fenofibrate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fenofibrate-d6, a deuterated analog of the lipid-lowering agent Fenofibrate. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Chemical Structure and Properties

Fenofibrate-d6 is a stable isotope-labeled version of Fenofibrate, where six hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Fenofibrate in biological matrices using mass spectrometry.[1][2][3]

Chemical Structure:

  • IUPAC Name: propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate[4]

  • Synonyms: Fenofibrate-d6 (dimethyl-d6), Lipantil-d6[4][5]

The molecular structure of Fenofibrate-d6 is depicted below:

Image of the chemical structure of Fenofibrate-d6 would be placed here in a full document.

Physicochemical Properties:

The key physicochemical properties of Fenofibrate-d6 are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂₀H₁₅D₆ClO₄[5][6]
Molecular Weight 366.9 g/mol [4][6]
CAS Number 1092484-56-4[4][6]
Appearance White to off-white solid[7]
Solubility DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 1 mg/ml[6]
Purity ≥99% deuterated forms (d₁-d₆)[6]

Mechanism of Action: PPARα Signaling Pathway

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[8] Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[7][9][10][11] The mechanism of action of Fenofibrate-d6 is identical to that of its non-labeled counterpart.

Activation of PPARα leads to a cascade of downstream effects, ultimately resulting in reduced triglyceride levels and a modulation of lipoprotein profiles. The key steps in the PPARα signaling pathway are as follows:

  • Ligand Binding: Fenofibric acid binds to and activates PPARα.[8][12]

  • Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[11][13]

  • PPRE Binding: This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[11][13]

  • Gene Transcription: The binding of the PPARα-RXR heterodimer to PPREs modulates the transcription of genes involved in lipid metabolism.[11] This includes the upregulation of genes responsible for fatty acid uptake and oxidation, and the downregulation of genes involved in triglyceride synthesis.

The following diagram illustrates the PPARα signaling pathway activated by Fenofibrate.

PPARa_Signaling_Pathway PPARα Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric_Acid Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Fenofibric_Acid->PPARa Binds and Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Lipoprotein Lipase, Acyl-CoA Oxidase) PPRE->Target_Genes Regulates Lipid_Metabolism Modulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Modulates

Caption: PPARα signaling pathway activated by Fenofibrate.

Experimental Protocols

Fenofibrate-d6 is primarily used as an internal standard in bioanalytical methods for the quantification of Fenofibrate and its active metabolite, fenofibric acid, in biological samples such as plasma.[6][14] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[15]

Quantification of Fenofibric Acid in Rat Plasma using UPLC-MS/MS

This section details a representative experimental protocol for the determination of fenofibric acid in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Fenofibric Acid-d6 as the internal standard.[16]

3.1.1. Materials and Reagents

  • Fenofibric acid standard

  • Fenofibric acid-d6 (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Rat plasma

3.1.2. Sample Preparation

  • Stock Solutions: Prepare stock solutions of fenofibric acid and fenofibric acid-d6 in methanol.

  • Working Solutions: Prepare working standard solutions of fenofibric acid by serial dilution of the stock solution with methanol. Prepare a working solution of the internal standard (fenofibric acid-d6).

  • Protein Precipitation: To 50 µL of rat plasma, add 50 µL of the fenofibric acid working solution and 50 µL of the fenofibric acid-d6 internal standard solution. Vortex mix the samples. Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

3.1.3. UPLC-MS/MS Conditions

The following table summarizes the instrumental parameters for the analysis.

ParameterCondition
UPLC System Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid (v/v)
Mobile Phase B Acetonitrile with 0.1% formic acid (v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Fenofibric Acid: 318.95 → 138.88, 318.95 → 120.85Fenofibric Acid-d6: 324.93 → 110.82
Cone Voltage 20 V
Collision Energy 34-45 V

3.1.4. Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the bioanalytical method described.

Bioanalytical_Workflow Bioanalytical Workflow for Fenofibric Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Rat Plasma Sample Spike_IS Spike with Fenofibric Acid-d6 (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection UPLC_Separation UPLC Separation Supernatant_Collection->UPLC_Separation MS_Detection MS/MS Detection UPLC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

Caption: Experimental workflow for the quantification of fenofibric acid.

Synthesis of Fenofibrate-d6

While detailed synthetic procedures for Fenofibrate-d6 are often proprietary, the general synthesis of Fenofibrate can be adapted to produce the deuterated analog. A common method for synthesizing Fenofibrate involves the reaction of a metal salt of fenofibric acid with an isopropyl halide.[17] To synthesize Fenofibrate-d6, a deuterated isopropyl halide (e.g., 2-bromopropane-d7 or 2-iodopropane-d7) would be used in this reaction.

Another approach involves the esterification of fenofibric acid with isopropanol-d8. The synthesis of fenofibric acid itself can be achieved by reacting (4-chlorophenyl)(4-hydroxyphenyl)methanone with isopropyl-(2-bromo-2-methyl)-propanoate, followed by hydrolysis of the ester.[18][19]

NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of Fenofibrate and its deuterated analog.[20] For Fenofibrate-d6, ¹H NMR would show the absence of signals corresponding to the isopropyl methyl protons, confirming the deuterium labeling. ¹³C NMR would show signals for the deuterated carbons, and ²H NMR would confirm the presence and location of the deuterium atoms. The chemical shifts in the ¹H and ¹³C NMR spectra of Fenofibrate-d6 would be very similar to those of Fenofibrate, with minor isotopic shifts.

Conclusion

Fenofibrate-d6 is an essential tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the accuracy and reliability of quantitative data for Fenofibrate. A thorough understanding of its chemical properties, the mechanism of action of its parent compound, and the experimental protocols for its use are crucial for its effective application in research and drug development.

References

Decoding the Fenofibrate-d6 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled internal standard like Fenofibrate-d6 is a critical document. It provides the necessary assurance of identity, purity, and quality essential for accurate quantitative bioanalytical studies. This guide offers an in-depth explanation of the typical data and methodologies presented in a Fenofibrate-d6 CoA.

Compound Information

A Certificate of Analysis for Fenofibrate-d6 will invariably begin with fundamental identifying information for the compound.

ParameterValueReference
Product Name Fenofibrate-d6[1][2][3]
CAS Number 1092484-56-4[1][2]
Unlabelled CAS Number 49562-28-9[2][4]
Molecular Formula C₂₀H₁₅D₆ClO₄[1][2]
Molecular Weight 366.9 g/mol [1][2]
Chemical Name propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate[2]
Appearance White to off-white solid[4]

Purity and Identity

The core of the CoA lies in the analytical data that confirms the purity and structural identity of Fenofibrate-d6. These tests are crucial for ensuring that the internal standard will not interfere with the analysis of the target analyte, Fenofibrate.

Analytical TestSpecificationTypical Value
Purity (HPLC) >95%>95%[2]
Deuterated Forms (d₁-d₆) ≥99%≥99%[1]
¹H NMR Spectrum Consistent with structureConsistent with structure[4]
Mass Spectrum (LC-MS) Consistent with structureConsistent with structure[4]

Experimental Protocols

The following sections detail the methodologies typically employed to generate the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of pharmaceutical standards. It separates the main compound from any impurities.

Methodology:

A common HPLC method for Fenofibrate and its analogs involves a reversed-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like trifluoroacetic acid.[5]

  • Column: Waters Symmetry ODS (100 x 4.6 mm, 3.5 µm) or equivalent C18 column.[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid. A typical isocratic condition could be Acetonitrile:Water:Trifluoroacetic Acid (700:300:1 v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector set at 280 nm.[5]

  • Sample Preparation: A stock solution of Fenofibrate-d6 is prepared in a suitable solvent like methanol. This is then diluted to an appropriate concentration for injection.

The purity is calculated by dividing the peak area of Fenofibrate-d6 by the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Fenofibrate-d6 prep2 Dissolve in Methanol prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 C18 Column Separation hplc1->hplc2 hplc3 UV Detection (280 nm) hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate % Purity data1->data2

HPLC Purity Analysis Workflow
Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and the isotopic distribution of the deuterated standard.

Methodology:

Fenofibrate-d6 is often analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) using an electrospray ionization (ESI) source.

  • Chromatography: A UPLC or HPLC system is used for sample introduction.[6][7]

  • Ionization: Electrospray Ionization (ESI) in positive mode is common for Fenofibrate.[6][7]

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or triple quadrupole mass spectrometer can be used.[8][9]

  • Data Acquisition: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated Fenofibrate-d6 molecule.

The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight, confirming the compound's identity. The isotopic distribution can also be examined to confirm the degree of deuteration.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation prep1 Prepare Fenofibrate-d6 Solution lcms1 Inject into UPLC/HPLC prep1->lcms1 lcms2 Electrospray Ionization (ESI) lcms1->lcms2 lcms3 Mass Analysis (TOF or Quad) lcms2->lcms3 data1 Confirm Molecular Weight lcms3->data1 data2 Assess Isotopic Distribution data1->data2

LC-MS Identity and Isotopic Purity Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the structure of the molecule and is used to confirm that the deuteration has occurred at the intended positions.

Methodology:

  • Solvent: A deuterated solvent, such as deuterated chloroform (CDCl₃), is used to dissolve the sample.[10]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for analysis.[5][11]

  • Data Acquisition: The ¹H NMR spectrum is acquired.

For Fenofibrate-d6, the signals corresponding to the six protons on the two methyl groups of the propanoic acid moiety should be absent or significantly reduced, confirming successful deuteration at these positions. The remaining signals in the spectrum should be consistent with the structure of the Fenofibrate backbone.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Spectral Interpretation prep1 Dissolve Fenofibrate-d6 in CDCl₃ nmr1 Acquire ¹H NMR Spectrum prep1->nmr1 data1 Confirm Absence of d6 Protons nmr1->data1 data2 Verify Backbone Structure data1->data2

NMR Structural Confirmation Workflow

Use as an Internal Standard

Fenofibrate-d6 is intended for use as an internal standard in the quantification of Fenofibrate in biological matrices by GC- or LC-MS.[1][3] Its utility stems from the fact that it behaves almost identically to the unlabeled Fenofibrate during sample preparation and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer. This allows for accurate correction of any analyte loss during the analytical process.

Internal_Standard_Logic cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample1 Biological Sample (e.g., Plasma) sample2 Spike with Fenofibrate-d6 (Internal Standard) sample1->sample2 sample3 Extraction (e.g., Protein Precipitation) sample2->sample3 analysis1 Chromatographic Separation sample3->analysis1 analysis2 Mass Spectrometric Detection analysis1->analysis2 quant1 Measure Peak Area Ratio (Fenofibrate / Fenofibrate-d6) analysis2->quant1 quant2 Determine Fenofibrate Concentration from Calibration Curve quant1->quant2

Logic of Using Fenofibrate-d6 as an Internal Standard

By thoroughly understanding the data and methodologies presented in the Certificate of Analysis for Fenofibrate-d6, researchers can have high confidence in the quality of their internal standard, leading to more robust and reliable bioanalytical results.

References

Navigating the Labyrinth of Isotopic Purity for Fenofibrate-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds, such as Fenofibrate-d6, has become indispensable.[1] Primarily utilized as internal standards in pharmacokinetic and bioanalytical studies, the precision and reliability of these deuterated analogues hinge critically on their isotopic purity.[1] This technical guide delves into the core requirements for the isotopic purity of Fenofibrate-d6, offering a comprehensive overview of analytical methodologies, data interpretation, and the underlying logical frameworks governing its synthesis and quality control.

The Imperative of Isotopic Purity

Fenofibrate-d6 is a deuterium-labeled version of Fenofibrate, a widely prescribed lipid-regulating agent.[1] Its efficacy as an internal standard is predicated on its chemical identity and mass spectrometric distinction from the unlabeled parent drug. The isotopic purity, therefore, is not merely a measure of quality but a fundamental prerequisite for accurate quantification in complex biological matrices. High isotopic purity minimizes cross-talk between the analyte and the internal standard signal in mass spectrometry, ensuring the integrity of pharmacokinetic and metabolism data submitted for regulatory approval.

Isotopic Purity Specifications: A Data-Driven Perspective

ParameterSpecificationMethodSource
Isotopic Purity >95%HPLCCommercial Supplier Data
Chemical Purity (Unlabeled Fenofibrate) 99.92%LCMSCertificate of Analysis
Deuterium Incorporation Typically ≥98%Mass SpectrometryGeneral Expectation

Deciphering Isotopic Purity: Experimental Protocols

The determination of isotopic purity for Fenofibrate-d6 necessitates a multi-pronged analytical approach, primarily leveraging Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Isotopic Purity Determination

The following diagram outlines a typical experimental workflow for assessing the isotopic purity of a Fenofibrate-d6 sample.

G Experimental Workflow for Isotopic Purity Determination of Fenofibrate-d6 cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation cluster_result Final Purity Assessment Sample Fenofibrate-d6 Sample Dissolution Dissolution in a suitable solvent (e.g., Acetonitrile) Sample->Dissolution LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Dissolution->LC_MS Injection NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolution->NMR Analysis MS_Analysis Mass Spectrum Analysis: - Determine relative abundance of isotopologues (d0-d6) - Calculate Isotopic Enrichment LC_MS->MS_Analysis Data Acquisition NMR_Analysis NMR Spectrum Analysis: - Confirm position of deuterium labels - Assess degree of deuteration NMR->NMR_Analysis Data Acquisition Purity_Report Isotopic Purity Report: - Percentage of d6 isotopologue - Distribution of other isotopologues MS_Analysis->Purity_Report NMR_Analysis->Purity_Report

Caption: Workflow for Fenofibrate-d6 Isotopic Purity Analysis.

Methodology for Mass Spectrometry
  • Chromatographic Separation: A validated High-Performance Liquid Chromatography (HPLC) method is employed to separate Fenofibrate-d6 from any potential impurities.

  • Mass Spectrometric Detection: A high-resolution mass spectrometer is used to acquire the mass spectra of the eluting peak corresponding to Fenofibrate-d6.

  • Data Analysis: The relative intensities of the molecular ions for each isotopologue (d0 to d6) are measured. The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

Methodology for NMR Spectroscopy
  • Sample Preparation: A concentrated solution of Fenofibrate-d6 is prepared in a deuterated solvent (e.g., Chloroform-d).

  • ¹H NMR Analysis: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the labels.

  • ²H NMR Analysis: This technique can be used to directly observe the deuterium signals, providing further confirmation of the labeling.

The Biological Context: Fenofibrate's Mechanism of Action

Understanding the biological target of fenofibrate provides context for its application and the importance of its deuterated analogue in research. Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism.

G Fenofibrate's PPARα Signaling Pathway Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Fenofibric_Acid->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiation Lipid_Metabolism Modulation of Lipid Metabolism: - Increased Lipolysis - Decreased Triglycerides - Increased HDL Target_Genes->Lipid_Metabolism

Caption: PPARα signaling pathway activated by fenofibrate.

From Synthesis to Purity: A Logical Framework

The final isotopic purity of Fenofibrate-d6 is a direct consequence of the synthetic route and subsequent purification steps. The choice of deuterated starting materials and the efficiency of the purification process are critical determinants of the final product's quality.

G Relationship Between Synthesis, Purification, and Isotopic Purity cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product Starting_Materials Deuterated Starting Materials (e.g., d6-Isopropyl Bromide) Reaction Chemical Reaction (Esterification) Starting_Materials->Reaction Crude_Product Crude Fenofibrate-d6 Reaction->Crude_Product Chromatography Purification (e.g., Column Chromatography) Crude_Product->Chromatography Purity_Analysis Isotopic Purity Analysis (LC-MS, NMR) Chromatography->Purity_Analysis Final_Product High Purity Fenofibrate-d6 (>95% Isotopic Purity) Purity_Analysis->Final_Product Release Criteria Met

Caption: Synthesis, purification, and purity relationship.

References

Fenofibrate-d6 safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety Data for Fenofibrate-d6

This technical guide provides a comprehensive overview of the safety data for Fenofibrate-d6 (CAS No: 1092484-56-4), a deuterated analog of Fenofibrate.[1][2][3] The information is compiled and presented for researchers, scientists, and professionals in drug development. This document details hazard identification, toxicological data, handling procedures, and the mechanism of action, adhering to stringent data presentation and visualization requirements.

Hazard Identification and Classification

Fenofibrate-d6 is classified as harmful if swallowed.[1] The safety profile is largely extrapolated from its non-deuterated parent compound, Fenofibrate. For the parent compound, repeated exposure may cause organ damage, and it may have long-lasting harmful effects on aquatic life.[4][5]

GHS Label Elements

The substance is classified and labeled according to the Globally Harmonized System (GHS).[1]

ElementClassificationSource
Pictogram ~GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.[1]
H373 (Parent Compound): May cause damage to organs (liver) through prolonged or repeated exposure.[4][5]
H413 (Parent Compound): May cause long lasting harmful effects to aquatic life.[5]
Precautionary Statements P264: Wash thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301+P312: If swallowed: Call a poison center/doctor if you feel unwell.[1]
P330: Rinse mouth.[1]
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Toxicological Information

Toxicological data for Fenofibrate-d6 is limited; therefore, data from the parent compound, Fenofibrate, is provided for reference. The primary routes of exposure are oral, dermal, and inhalation.

Acute Toxicity

The parent compound, Fenofibrate, is harmful if swallowed, inhaled, or in contact with skin.

TypeValueSpeciesSource
Oral LD50 1,600 mg/kgMouse
Oral LD50 >2,000 mg/kgRat
Oral TDLO 400 mg/kgRat
Chronic Toxicity and Carcinogenicity
  • Specific Target Organ Toxicity (Repeated Exposure): Fenofibrate may cause damage to the liver through prolonged or repeated oral exposure.[4]

  • Carcinogenicity: Carcinogenicity was observed in rodents with liver carcinoma at high doses (12 to 40 times the human dose).[6] However, cancer has not been associated with fenofibrate in over 10 years of clinical use.[6] The substance is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[1]

  • Mutagenicity: Fenofibrate has been shown to be devoid of mutagenic potential in Ames, mouse lymphoma, chromosomal aberration, and unscheduled DNA synthesis tests.[6][7]

Experimental Protocols & Methodologies

Safety Data Sheets summarize the results of toxicological and safety testing but do not typically include detailed experimental protocols. The following are general descriptions of the key assays cited in the safety assessment of the parent compound, Fenofibrate.

  • Ames Test: This is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. A positive result indicates that the chemical is mutagenic and may therefore act as a carcinogen. Fenofibrate was found to be non-mutagenic in this assay.[7]

  • Unscheduled DNA Synthesis (UDS) Assay: This test detects the repair of DNA damage in cells treated with a chemical agent. Primary rat hepatocytes are often used. A positive result indicates the substance can cause DNA damage. Fenofibrate was negative in this test.[7]

  • Dietary Carcinogenicity Studies: In these long-term studies, animals (typically rats) are fed a diet containing the test substance at various concentrations for a significant portion of their lifespan. The animals are then examined for evidence of tumor formation compared to a control group. Two such studies have been conducted for Fenofibrate in rats.[7]

G General Workflow for In Vitro Mutagenicity Testing (Ames Test) A Prepare bacterial strains (e.g., Salmonella typhimurium) B Expose bacteria to Fenofibrate + Liver Extract (S9) A->B C Incubate on minimal agar plates B->C D Count revertant colonies (mutated bacteria) C->D E Compare to negative and positive controls D->E F Assess Mutagenic Potential E->F

General workflow for an Ames Test.

First Aid and Emergency Procedures

First-Aid Measures
  • General: Symptoms of poisoning may occur after several hours; medical observation for at least 48 hours after the accident is recommended.[1]

  • After Ingestion: If swallowed, call a doctor or poison center immediately.[1] Rinse mouth.[1]

  • After Inhalation: Supply fresh air; consult a doctor in case of complaints.[1]

  • After Skin Contact: Generally, the product does not irritate the skin.[1] Wash off with soap and water.[8]

  • After Eye Contact: Rinse opened eye for several minutes under running water.[1]

Accidental Release Measures

For spills, dry clean-up procedures that avoid generating dust should be used.[9]

G Chemical Spill Response Workflow A Spill Occurs B Assess Hazard (Minor vs. Major) A->B C Minor Spill: Personnel can handle B->C D Major Spill: Alert emergency responders B->D E Wear appropriate PPE (Gloves, respirator, safety glasses) C->E D->E F Contain and absorb spill (Use dry, clean up procedures) E->F G Collect waste in suitable, labeled containers F->G H Dispose of waste per local/national regulations G->H

Logical workflow for handling a chemical spill.

Handling, Storage, and Physical Properties

Handling and Storage
  • Handling: Avoid breathing dust, fumes, or spray.[1] Avoid prolonged or repeated exposure.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][7]

  • Storage: Keep container tightly closed.[1] Store at room temperature (20°C to 25°C).[7] Protect from moisture.[7]

Physical and Chemical Properties
PropertyValueSource
Appearance Solid[1]
Color White to off-white[10]
Melting Point 79 - 82 °C (Parent Compound)[10]
Flammability Product is not flammable[1]
Explosion Hazard Product does not present an explosion hazard[1]
Water Hazard Class Class 1 (Self-assessment): slightly hazardous for water[1]

Mechanism of Action: PPARα Activation

Fenofibrate's therapeutic effects as a lipid-lowering agent are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][11][12] This nuclear receptor plays a crucial role in the metabolism of lipids.

Activation of PPARα by Fenofibrate leads to:

  • Increased lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase.[11]

  • Reduced production of Apoprotein C-III, an inhibitor of lipoprotein lipase.[11]

  • Increased synthesis of Apoproteins A-I and A-II, which are major components of High-Density Lipoprotein (HDL).[11]

G Fenofibrate's Mechanism of Action via PPARα cluster_0 Cellular Environment cluster_1 Clinical Outcome A Fenofibrate (Active Metabolite) B Activates PPA Receptor α (PPARα) A->B Binds to C Increased Lipoprotein Lipase Activity B->C D Increased Synthesis of Apo A-I and Apo A-II B->D E Increased catabolism of Triglycerides C->E F Increased HDL Cholesterol Levels D->F

Simplified signaling pathway for Fenofibrate.

References

The Role of Fenofibrate-d6 in the Bioanalysis of Fenofibric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Fenofibrate-d6 in the bioanalytical determination of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate. The use of a stable isotope-labeled internal standard like Fenofibrate-d6 is paramount for developing robust, accurate, and precise bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies submitted for regulatory approval.

Core Concept: Isotope Dilution Mass Spectrometry

The bioanalysis of fenofibric acid in complex biological matrices such as plasma or serum is most reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle underpinning the use of Fenofibrate-d6 is isotope dilution. By introducing a known quantity of the deuterated analog of the analyte (fenofibric acid) at the beginning of the sample preparation process, Fenofibrate-d6 serves as an internal standard (IS). It behaves nearly identically to the endogenous fenofibric acid throughout extraction, chromatography, and ionization, thus compensating for any variability in these steps. The ratio of the mass spectrometric response of the analyte to that of the internal standard is used for quantification, leading to highly reliable and reproducible results.

Experimental Protocols and Methodologies

The development of a validated bioanalytical method for fenofibric acid using Fenofibrate-d6 as an internal standard typically involves several key stages, from sample preparation to LC-MS/MS analysis.

Sample Preparation

A crucial step in bioanalysis is the extraction of the analyte and internal standard from the biological matrix, removing proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

One prevalent method involves protein precipitation with acetonitrile.[1] In this procedure, a small volume of plasma (e.g., 50 µL) is mixed with a working solution of Fenofibrate-d6, followed by the addition of acetonitrile to precipitate the proteins.[2] After centrifugation, the clear supernatant is injected into the LC-MS/MS system.

Detailed Protein Precipitation Protocol:

  • Pipette 50 µL of rat plasma into a microcentrifuge tube.

  • Add 50 µL of the Fenofibrate-d6 internal standard solution (e.g., 1 µg/mL in methanol).[2]

  • Add 50 µL of the fenofibric acid working standard or quality control sample.[2]

  • Vortex mix the sample.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex mix thoroughly.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate fenofibric acid and Fenofibrate-d6 from other endogenous components prior to mass spectrometric detection.

Typical Chromatographic Conditions:

  • Column: A C18 column, such as an Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm), is commonly used.[2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.[2]

  • Flow Rate: A flow rate of around 0.3 mL/min is often used with UPLC systems.[2]

  • Injection Volume: A small injection volume, typically 2-5 µL, is sufficient for sensitive analysis.[1]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) is the detection method of choice for its high sensitivity and selectivity. The analysis is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both fenofibric acid and Fenofibrate-d6.

Illustrative Mass Spectrometric Parameters:

  • Ionization Mode: Negative ion electrospray ionization (ESI-) is often used for fenofibric acid.[1]

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[1]

    • Fenofibrate-d6 (as fenofibric acid-d6): m/z 322.9 → 230.8[1]

Quantitative Data Summary

The use of Fenofibrate-d6 as an internal standard allows for the validation of bioanalytical methods according to stringent regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

ParameterTypical Value/RangeReference
Linearity Range 50 - 6000 ng/mL[2]
0.150 - 20.383 µg/mL[1]
Correlation Coefficient (r²) > 0.99[2]
Intra-day Precision (%CV) < 11.91%[2]
< 2.5%[1]
Inter-day Precision (%CV) < 11.91%[2]
< 2.5%[1]
Intra-day Accuracy (%) 97.65 - 111.63%[2]
within ±2.8%[1]
Inter-day Accuracy (%) 97.65 - 111.63%[2]
within ±2.8%[1]
Recovery 93 - 101%[2]
73.8 - 75.4%[1]
Lower Limit of Quantification (LLOQ) 50 ng/mL[2]
0.150 µg/mL[1]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship between fenofibric acid and its deuterated internal standard, Fenofibrate-d6.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Biological Matrix (e.g., Plasma) add_is Spike with Fenofibrate-d6 (IS) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC/HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification results Concentration of Fenofibric Acid quantification->results

Bioanalytical Workflow for Fenofibric Acid.

logical_relationship cluster_properties Physicochemical Properties cluster_analysis_logic Analytical Principle fenofibric_acid Fenofibric Acid (Analyte) similar_properties Similar Extraction Recovery Similar Chromatographic Retention Similar Ionization Efficiency fenofibric_acid->similar_properties fenofibrate_d6 Fenofibrate-d6 (Internal Standard) fenofibrate_d6->similar_properties ratio Ratio of Peak Areas (Analyte/IS) Corrects for Analytical Variability similar_properties->ratio Leads to quantification Accurate Quantification ratio->quantification Enables

Analyte-Internal Standard Relationship.

Conclusion

Fenofibrate-d6 is an indispensable tool in the modern bioanalytical laboratory for the accurate and precise quantification of fenofibric acid in biological matrices. Its use as an internal standard in LC-MS/MS methods, based on the principle of isotope dilution, effectively mitigates analytical variability, ensuring the generation of high-quality data essential for pharmacokinetic assessments, clinical trials, and regulatory submissions. The methodologies outlined in this guide, supported by the presented quantitative data, underscore the robustness and reliability that Fenofibrate-d6 brings to the bioanalysis of fenofibric acid.

References

An In-depth Technical Guide to Deuterated Internal Standards: The Case of Fenofibrate-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of deuterated internal standards in quantitative bioanalysis, with a specific focus on Fenofibrate-d6. It is designed to serve as a technical resource for professionals involved in drug metabolism, pharmacokinetics, and clinical research.

The Core Principle: Why Use Deuterated Internal Standards?

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to a sample to facilitate the accurate quantification of a target analyte.[1] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[1][2]

Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H or D), are the most common type of SIL-IS.[1][3] Their value lies in their near-identical physicochemical properties to the analyte.[3] This similarity ensures they behave almost identically during the entire analytical process—from sample extraction and chromatographic separation to ionization in the mass spectrometer.[1][3]

Key Advantages of Deuterated Internal Standards:

  • Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate results. A deuterated IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization of the signal.[4]

  • Compensation for Variability: They account for variations in sample preparation, such as incomplete extraction recovery, pipetting errors, or sample degradation.[2][5]

  • Improved Accuracy and Precision: By correcting for systemic and random errors, deuterated standards significantly enhance the robustness, accuracy, and precision of bioanalytical methods.[5][6]

Using a structural analogue or surrogate as an internal standard is a less reliable alternative, as it may not co-elute or share the same ionization characteristics as the analyte, potentially leading to biased and unreliable data.[4]

A Case Study: Fenofibrate and Fenofibrate-d6

Fenofibrate is a widely prescribed lipid-lowering drug belonging to the fibrate class.[7] It functions as a prodrug and exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[8][9]

Fenofibrate-d6 is a deuterium-labeled version of Fenofibrate, specifically designed for use as an internal standard in pharmacokinetic and bioanalytical studies.[10][11] Its application ensures the precise quantification of Fenofibrate's active form in biological matrices.[10]

The Metabolic Journey of Fenofibrate

Fenofibrate is not pharmacologically active itself. Upon oral administration, it undergoes rapid and extensive first-pass metabolism by esterases in the body to form its active metabolite, fenofibric acid .[8][12][13] Therefore, quantitative bioanalysis typically focuses on measuring fenofibric acid concentrations in plasma or serum. Fenofibric acid is further metabolized, primarily through glucuronidation, before being excreted.[12][13]

Fenofibrate_Metabolism Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterase Hydrolysis Metabolites Glucuronide Conjugates & Other Metabolites Fenofibric_Acid->Metabolites Glucuronidation & Carbonyl Reduction Excretion Excretion (Urine/Feces) Metabolites->Excretion

Figure 1: Metabolic pathway of Fenofibrate.

Quantitative Analysis by Isotope Dilution Mass Spectrometry

The use of Fenofibrate-d6 relies on the principle of isotope dilution mass spectrometry (IDMS). A precise amount of the deuterated internal standard is added to the biological sample before processing. The sample is then prepared and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (fenofibric acid) and the internal standard (fenofibric acid-d6).

Because the internal standard is added at a known concentration, the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the analyte's original concentration. This ratio is used for quantification, effectively canceling out variations that affect both compounds equally.

Table 1: Physicochemical and Mass Spectrometry Properties

PropertyFenofibric Acid (Analyte)Fenofibric Acid-d6 (Internal Standard)
Chemical Formula C₁₇H₁₅ClO₄C₁₇H₉D₆ClO₄
Monoisotopic Mass 318.06 g/mol 324.10 g/mol
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ m/z 317.1m/z 323.1
Example Product Ion m/z 231.0 (hypothetical)m/z 237.0 (hypothetical)
MRM Transition 317.1 → 231.0 (hypothetical)323.1 → 237.0 (hypothetical)

Note: Specific MRM (Multiple Reaction Monitoring) transitions must be optimized empirically on the mass spectrometer being used.

A Generalized Experimental Protocol

Below is a detailed methodology for a typical bioanalytical assay for the quantification of fenofibric acid in human plasma using Fenofibrate-d6 as the internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot Plasma Sample (e.g., 100 µL) Spike_IS 2. Add Fenofibrate-d6 IS (e.g., 25 µL of 100 ng/mL) Sample->Spike_IS Vortex1 3. Vortex Briefly Spike_IS->Vortex1 Precipitate 4. Add Precipitation Solvent (e.g., 300 µL Acetonitrile) Vortex1->Precipitate Vortex2 5. Vortex to Mix (e.g., 2 minutes) Precipitate->Vortex2 Centrifuge 6. Centrifuge (e.g., 10,000 g for 10 min) Vortex2->Centrifuge Transfer 7. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject 8. Inject onto LC-MS/MS System Transfer->Inject Integrate 9. Integrate Peak Areas (Analyte & IS) Inject->Integrate Calculate_Ratio 10. Calculate Peak Area Ratio (Analyte / IS) Integrate->Calculate_Ratio Quantify 11. Quantify Concentration via Calibration Curve Calculate_Ratio->Quantify

Figure 2: General workflow for bioanalysis of Fenofibric Acid.

Methodology Details:

  • Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of fenofibric acid into blank plasma.

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

    • Add 25 µL of the Fenofibrate-d6 internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A suitable gradient starting with high aqueous phase to retain the analyte, then ramping up the organic phase to elute it (e.g., 5% to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • Transitions: Monitor optimized transitions for fenofibric acid and fenofibric acid-d6 (as per Table 1).

      • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.

Bioanalytical Method Validation

Before analyzing study samples, the method must be rigorously validated according to guidelines from regulatory agencies (e.g., FDA, EMA). Validation ensures the method is reliable and reproducible for its intended purpose.

Table 2: Key Bioanalytical Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity & Range Demonstrate a proportional relationship between concentration and instrument response over a defined range.Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of mean test results to the true concentration.Mean concentration of QC samples (at least 3 levels) should be within ±15% of their nominal values.
Precision Closeness of individual measures when the procedure is applied repeatedly.Coefficient of variation (CV%) of QC samples should not exceed 15%.
Matrix Effect Assess the ion suppression or enhancement from the biological matrix.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Efficiency of the extraction procedure.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration of stability samples should be within ±15% of nominal baseline samples.

Conclusion

Deuterated internal standards like Fenofibrate-d6 are indispensable tools in modern bioanalysis.[3] They are the "critical reagent" for LC-MS assays, providing the foundation for generating high-quality, reliable, and reproducible data in regulated environments.[4] By effectively compensating for analytical variabilities, including the critical challenge of matrix effects, they enable researchers and drug development professionals to make confident decisions based on accurate pharmacokinetic and clinical data. The investment in synthesizing and utilizing a stable isotope-labeled internal standard is justified by the significant increase in data integrity and the reduction of potential study delays caused by unreliable analytical results.[4]

References

Methodological & Application

Application Notes and Protocols for Pharmacokinetic Studies of Fenofibrate Formulations Using Fenofibrate-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibrate is a widely prescribed lipid-lowering agent used to treat hypertriglyceridemia and mixed dyslipidemia. It is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[1][2] To assess the bioequivalence and pharmacokinetic profiles of various fenofibrate formulations, a robust and accurate bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as fenofibrate-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled standard closely mimics the physicochemical properties of the analyte, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of fenofibrate formulations using fenofibrate-d6 as an internal standard.

Pharmacokinetic Parameters of Fenofibrate Formulations

The bioavailability of fenofibrate can be significantly influenced by the formulation and the presence of food.[6][7][8][9] Newer formulations, such as those utilizing insoluble drug delivery microparticles (IDD-P) or nanoparticle technology, have been developed to improve bioavailability and reduce food-dependent variability.[6][7][8]

Below is a summary of pharmacokinetic parameters for different fenofibrate formulations. Data is presented for the active metabolite, fenofibric acid.

Table 1: Pharmacokinetic Parameters of Fenofibric Acid Following Single Doses of Different Fenofibrate Formulations in Healthy Adults

FormulationDose (mg)ConditionCmax (µg/mL)Tmax (hr)AUC (0-inf) (µg·h/mL)
Micronized Fenofibrate (MF)200Fasting6.74.9134
Micronized Fenofibrate (MF)200High-Fat Fed11.94.3205
Microcoated Fenofibrate (MCF)160Fasting7.94.4148
Microcoated Fenofibrate (MCF)160High-Fat Fed12.34.0224
IDD-P Fenofibrate160Fasting10.83.8185
IDD-P Fenofibrate160High-Fat Fed11.53.5200
Nanoparticle Fenofibrate145Fasting10.15.0173
Nanoparticle Fenofibrate145High-Fat Fed10.54.5181

Note: The values presented are approximate and can vary between studies. Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC (0-inf) = Area under the plasma concentration-time curve from time zero to infinity.

Signaling Pathway and Metabolism

Fenofibrate exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] This nuclear receptor plays a crucial role in regulating lipid metabolism. Upon administration, fenofibrate is rapidly converted to fenofibric acid, which is the active PPARα agonist.

Fenofibrate_Metabolism_Pathway Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterase Hydrolysis PPARa PPARα Activation Fenofibric_Acid->PPARa Lipid_Metabolism Modulation of Lipid Metabolism PPARa->Lipid_Metabolism

Caption: Metabolic activation of fenofibrate to fenofibric acid and its mechanism of action via PPARα.

Experimental Protocols

A validated bioanalytical method is critical for the reliable quantification of fenofibric acid in biological matrices. The following protocols are based on established LC-MS/MS methods.[10][11][12]

Bioanalytical Method Validation

The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline.[13][14][15][16][17] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of fenofibric acid and fenofibrate-d6.

  • Linearity: Establishing a linear relationship between concentration and instrument response over a defined range (e.g., 50-6000 ng/mL).[10]

  • Accuracy and Precision: Intra- and inter-day accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification), and precision should not exceed 15% (20% at LLOQ).

  • Recovery: Consistent and reproducible extraction recovery of the analyte and internal standard.

  • Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Sample Preparation (Protein Precipitation)

This is a simple and rapid method for extracting fenofibric acid from plasma samples.[10]

  • Aliquoting: Transfer 50 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the fenofibrate-d6 internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for your specific instrumentation.

Table 2: LC-MS/MS Instrumental Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientIsocratic or gradient elution (e.g., 65% B)
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (Fenofibric Acid)e.g., m/z 319 -> 231 (positive); m/z 317 -> 231 (negative)[11]
MRM Transition (Fenofibrate-d6)e.g., m/z 325 -> 231 (positive); m/z 323 -> 231 (negative)
Dwell Time100-200 ms
Ion Source Temperature500°C
Data Analysis and Pharmacokinetic Calculations
  • Peak Integration: Integrate the chromatographic peaks for fenofibric acid and fenofibrate-d6.

  • Ratio Calculation: Determine the peak area ratio of the analyte to the internal standard.

  • Concentration Determination: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. Use a weighted linear regression to determine the concentrations of the unknown samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) from the plasma concentration-time data.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a typical pharmacokinetic study of a fenofibrate formulation.

PK_Study_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_pk Pharmacokinetic Analysis Subject_Dosing Subject Dosing with Fenofibrate Formulation Blood_Sampling Timed Blood Sampling Subject_Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing PK_Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC) Data_Processing->PK_Parameter_Calc Report_Generation Report Generation PK_Parameter_Calc->Report_Generation

Caption: Workflow for a pharmacokinetic study of fenofibrate formulations.

Conclusion

The use of fenofibrate-d6 as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and precision for pharmacokinetic studies of fenofibrate formulations. The protocols and information provided herein offer a robust framework for researchers and drug development professionals to evaluate the performance of different fenofibrate products, ultimately contributing to the development of safer and more effective therapies for dyslipidemia.

References

Application Notes & Protocols for Bioanalytical Method Development of Fenofibrate using Fenofibrate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development and validation of a bioanalytical method for the quantification of fenofibrate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Fenofibrate-d6 is utilized as the internal standard (IS) to ensure accuracy and precision.

Introduction

Fenofibrate is a widely prescribed lipid-lowering agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Accurate quantification of fenofibrate and/or its active metabolite in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This protocol outlines a robust and sensitive LC-MS/MS method for the determination of fenofibrate in human plasma, employing a stable isotope-labeled internal standard, Fenofibrate-d6, to minimize analytical variability.

Experimental Protocols

Materials and Reagents
  • Fenofibrate (Reference Standard)

  • Fenofibrate-d6 (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human Plasma (Blank, K2-EDTA)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Polymer-based, hydrophilic-lipophilic balanced)[2]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source[3]

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fenofibrate and fenofibrate-d6 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the fenofibrate primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentration levels for calibration curve and QC samples.

  • Internal Standard (IS) Working Solution: Dilute the fenofibrate-d6 primary stock solution with the same diluent to achieve a final concentration of, for example, 100 ng/mL.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE).

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (Fenofibrate-d6) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (e.g., 100 µL plasma + 10 µL IS, diluted with an aqueous solution) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Fenofibrate) To be determined by infusion of the standard
MRM Transition (Fenofibrate-d6) To be determined by infusion of the standard
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should include the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of fenofibrate. A linear range of 50-6000 ng/mL has been previously reported for the active metabolite, fenofibric acid.[1]

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte and IS is not suppressed or enhanced by endogenous components in the plasma.

  • Stability: The stability of fenofibrate in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%RE) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect CV of the IS-normalized matrix factor should be ≤ 15%
Stability Analyte concentration within ±15% of the nominal concentration

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Fenofibrate-d6 (IS) plasma->add_is add_ppt 3. Add Acetonitrile (300 µL) add_is->add_ppt vortex1 4. Vortex add_ppt->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject chromatography 10. Chromatographic Separation inject->chromatography ionization 11. Electrospray Ionization (ESI) chromatography->ionization detection 12. MS/MS Detection (MRM) ionization->detection integration 13. Peak Integration detection->integration calibration 14. Calibration Curve Generation integration->calibration quantification 15. Quantification of Fenofibrate calibration->quantification

Caption: Bioanalytical workflow from sample preparation to data analysis.

signaling_pathway cluster_workflow Logical Workflow for Method Development cluster_optimization cluster_validation method_dev Method Development optimization Optimization of Parameters method_dev->optimization lc_params LC Parameters (Column, Mobile Phase) optimization->lc_params ms_params MS Parameters (MRM Transitions) optimization->ms_params sample_prep_opt Sample Preparation (PPT vs. SPE) optimization->sample_prep_opt validation Method Validation sample_analysis Routine Sample Analysis validation->sample_analysis selectivity Selectivity validation->selectivity linearity Linearity validation->linearity accuracy_precision Accuracy & Precision validation->accuracy_precision recovery_matrix Recovery & Matrix Effect validation->recovery_matrix stability Stability validation->stability lc_params->validation ms_params->validation sample_prep_opt->validation

Caption: Logical workflow for bioanalytical method development and validation.

References

Application of Fenofibrate-d6 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenofibrate is a widely prescribed fibric acid derivative used to treat hypertriglyceridemia and mixed dyslipidemia.[1][2][3] Upon administration, fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid, which is responsible for the drug's therapeutic effects.[2][4] Therapeutic Drug Monitoring (TDM) of fenofibric acid is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects, particularly in specific patient populations such as those with renal impairment.[5][6][7] To ensure the accuracy and reliability of quantitative assays, a stable isotope-labeled internal standard is employed. Fenofibrate-d6, a deuterated analog of fenofibrate, serves as an ideal internal standard for the quantification of fenofibric acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Mechanism of Action

Fenofibrate's therapeutic effects are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][9][10] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism.[9] Activation of PPARα leads to increased synthesis of lipoprotein lipase and apolipoproteins A-I and A-II, and decreased synthesis of apolipoprotein C-III.[10] This results in enhanced catabolism of triglyceride-rich particles and an increase in high-density lipoprotein (HDL) cholesterol levels.

cluster_0 Cellular Environment cluster_1 Gene Transcription & Protein Synthesis cluster_2 Physiological Effects Fenofibric Acid Fenofibric Acid PPARα PPARα Fenofibric Acid->PPARα binds & activates RXR RXR PPARα->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target Genes Target Genes (e.g., LPL, ApoA-I) PPRE->Target Genes regulates transcription mRNA mRNA Target Genes->mRNA transcription Proteins Lipoprotein Lipase, ApoA-I, etc. mRNA->Proteins translation Lipid Metabolism Increased Lipolysis & HDL Formation Proteins->Lipid Metabolism

Figure 1: Simplified signaling pathway of Fenofibrate's active metabolite, Fenofibric Acid.

Experimental Protocols

The following protocols describe the quantification of fenofibric acid in human plasma using Fenofibrate-d6 as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample clean-up.

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Fenofibrate-d6 in methanol).

  • Vortex for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[4]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample purity compared to protein precipitation.

  • To 100 µL of human plasma, add 50 µL of the internal standard working solution (Fenofibrate-d6 in methanol).

  • Add 1 mL of extraction solvent (e.g., a mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v)).[11]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Plasma Plasma Add IS Add Internal Standard (Fenofibrate-d6) Plasma->Add IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add IS->Extraction Supernatant Supernatant Extraction->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data MSMS->Data Report Report Data->Report Generate Report

Figure 2: Experimental workflow for the TDM of Fenofibric Acid.

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of fenofibric acid.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Injection Volume2-5 µL
Column Temperature40°C
GradientIsocratic or gradient elution depending on the method

Table 2: Mass Spectrometry Parameters

ParameterFenofibric AcidFenofibrate-d6 (IS)
Ionization ModeElectrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
MRM Transition (m/z)317.1 → 230.9[12][13]322.9 → 230.8[12][13]
Collision EnergyOptimized for specific instrumentOptimized for specific instrument
Dwell Time200 ms200 ms

Method Validation Data

The performance of the analytical method should be rigorously validated according to regulatory guidelines. The following table presents typical validation parameters for a fenofibric acid TDM assay.

Table 3: Method Validation Summary

ParameterTypical Range/Value
Linearity Range0.005 - 20 µg/mL[11][12]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.005 µg/mL[11]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%
Recovery70 - 120%
Matrix EffectMinimal and compensated by the internal standard
StabilityStable under various storage conditions (e.g., freeze-thaw, short-term, long-term)

Clinical Applications

Therapeutic drug monitoring of fenofibric acid is particularly important in the following scenarios:

  • Patients with Renal Impairment: Fenofibric acid is primarily eliminated by the kidneys. Patients with renal dysfunction are at a higher risk of drug accumulation and adverse effects, necessitating dose adjustments based on TDM results.[5][7]

  • Assessing Patient Adherence: TDM can be used to verify patient compliance with the prescribed medication regimen.

  • Investigating Therapeutic Failure or Toxicity: In cases where a patient does not respond to treatment or experiences adverse effects, TDM can help determine if the drug concentration is within the therapeutic range.

  • Drug-Drug Interaction Studies: TDM is a valuable tool in clinical trials to assess the impact of co-administered drugs on the pharmacokinetics of fenofibric acid.

The use of Fenofibrate-d6 as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of fenofibric acid. This application is essential for optimizing patient therapy, ensuring safety, and facilitating clinical research in the field of lipid management. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and clinicians involved in the analysis of fenofibric acid.

References

Application Notes: Preparation of Fenofibrate-d6 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenofibrate-d6 is the deuterium-labeled analog of Fenofibrate. It is commonly utilized as an internal standard in analytical and pharmacokinetic research, particularly in studies involving mass spectrometry and liquid chromatography for the precise quantification of Fenofibrate in biological samples[1]. The use of a stable isotope-labeled internal standard like Fenofibrate-d6 is critical for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and reliability of bioanalytical methods[1][2].

These protocols provide a detailed methodology for the preparation of Fenofibrate-d6 stock and working solutions for research applications.

Quantitative Data Summary

Quantitative data for Fenofibrate-d6 and its non-deuterated analog, Fenofibrate, are summarized below. The solubility of Fenofibrate is considered a reliable proxy for Fenofibrate-d6.

Table 1: Chemical and Physical Properties of Fenofibrate-d6

PropertyValueReference
Synonyms 2-[4-(4-chlorobenzoyl)phenoxy]-2-(methyl-d3)-propanoic-3,3,3-d3 acid, 1-methylethyl ester[3]
CAS Number 1092484-56-4[3][4][5]
Molecular Formula C₂₀D₆H₁₅ClO₄[4]
Molecular Weight 366.9 g/mol [3]
Purity ≥98% Chemical Purity, ≥99% Deuterated Forms[3][4]
Supplied As Crystalline Solid / Neat[4][6]
Storage -20°C[6]
Stability ≥ 2 years at -20°C[3][6]

Table 2: Solubility of Fenofibrate

SolventSolubilityReference
Dimethylformamide (DMF) 30 mg/mL[3][6]
Dimethyl Sulfoxide (DMSO) 15 mg/mL[3][6]
Ethanol 1 mg/mL[3][6]
Methanol Soluble[2][7]
Aqueous Buffers Sparingly soluble[6]

Table 3: Example Solution Concentrations for Bioanalytical Assays

Solution TypeAnalyteConcentrationSolventReference
Stock Solution Fenofibric Acid-d61 mg/mLMethanol[2]
Working Solution (IS) Fenofibric Acid-d61 µg/mL (1000 ng/mL)Methanol[2]
Calibration Standards Fenofibric Acid50 - 6000 ng/mLMethanol[2]

Experimental Workflow

The general workflow for preparing stock and working solutions from a solid standard is outlined below.

G Workflow for Fenofibrate-d6 Solution Preparation cluster_prep Preparation Phase cluster_use Application Phase start Start weigh Accurately weigh Fenofibrate-d6 solid start->weigh dissolve Dissolve in appropriate volume of organic solvent (e.g., Methanol, DMSO) weigh->dissolve stock Primary Stock Solution (e.g., 1 mg/mL) dissolve->stock storage Store at ≤ -20°C stock->storage dilute Perform serial dilutions with the same solvent stock->dilute working Working Solutions (e.g., 1 µg/mL) dilute->working end Use in Assay working->end

Caption: Workflow for preparing Fenofibrate-d6 stock and working solutions.

Experimental Protocols

Materials and Equipment

  • Fenofibrate-d6 (crystalline solid)

  • Analytical grade solvents: Methanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Cryo-storage vials (amber glass or polypropylene)

Protocol 1: Preparation of Fenofibrate-d6 Primary Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL primary stock solution in methanol, a common solvent for this purpose[2][7].

  • Preparation : Allow the container of Fenofibrate-d6 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing : Accurately weigh a specific amount (e.g., 1 mg) of Fenofibrate-d6 solid using an analytical balance.

  • Transfer : Carefully transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for 1 mg of solid to make a 1 mg/mL solution).

  • Dissolution : Add a small amount of methanol (approximately 50-70% of the final volume) to the flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath for a few minutes to ensure complete dissolution[8].

  • Volume Adjustment : Once the solid is completely dissolved, add methanol to bring the solution to the calibration mark on the volumetric flask.

  • Homogenization : Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

  • Concentration Correction : Calculate the exact concentration of the stock solution, accounting for the actual amount weighed and the purity of the Fenofibrate-d6 standard[7].

  • Storage : Transfer the stock solution into a labeled, sealed amber vial and store at -20°C for long-term stability[6]. For short-term use, refrigeration below 10°C is also cited[7].

Protocol 2: Preparation of Fenofibrate-d6 Working Internal Standard (IS) Solution (1 µg/mL)

Working solutions are prepared by diluting the primary stock solution. This example details the preparation of a 1 µg/mL (1000 ng/mL) working solution[2].

  • Stock Retrieval : Remove the primary stock solution (1 mg/mL) from storage and allow it to equilibrate to room temperature.

  • Calculation : Determine the volume of stock solution needed. To prepare 1 mL of a 1 µg/mL working solution from a 1 mg/mL stock solution, a 1:1000 dilution is required.

    • V₁ (Stock) x C₁ (Stock) = V₂ (Working) x C₂ (Working)

    • V₁ x 1000 µg/mL = 1 mL x 1 µg/mL

    • V₁ = 0.001 mL or 1 µL

  • Serial Dilution (Recommended) : Direct pipetting of very small volumes (e.g., 1 µL) can be inaccurate. A serial dilution is recommended.

    • Step A (Intermediate Dilution) : Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask. Dilute to the mark with methanol to create a 10 µg/mL intermediate solution.

    • Step B (Final Working Solution) : Pipette 100 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask. Dilute to the mark with methanol to achieve the final 1 µg/mL working solution.

  • Homogenization : After each dilution step, cap and vortex the solution to ensure it is thoroughly mixed.

  • Storage : Working solutions are typically prepared fresh as needed[7]. If storage is necessary, place the solution in a tightly sealed vial at 2-8°C for short-term use. Stability under these conditions should be validated.

Safety Precautions

  • Handle Fenofibrate-d6 and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for Fenofibrate-d6 and all solvents before use.

References

Solid-Phase Extraction Protocol for Fenofibric Acid-d6 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the extraction of fenofibric acid-d6, the deuterated internal standard for fenofibric acid, from human plasma samples using solid-phase extraction (SPE). Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid, in the body.[1][2] Therefore, pharmacokinetic studies typically involve the quantification of fenofibric acid in biological matrices.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices such as plasma.[3] This method offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[3] The protocol described herein utilizes a reversed-phase SPE mechanism on an octadecyl silica (C18) sorbent to isolate fenofibric acid-d6 and its non-deuterated counterpart from plasma proteins and other endogenous interferences. An alternative anion-exchange SPE method has also been successfully employed for the analysis of fenofibric acid.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SPE protocol coupled with a suitable analytical method.

ParameterValueReference
AnalyteFenofibric Acid[1][5]
Internal StandardSulindac (in cited study)[1]
Biological MatrixHuman Plasma[1][5]
SPE SorbentOctadecyl Silica (C18)[1][5]
Absolute Recovery~100%[1][5]
Linearity Range0.25 to 20 µg/mL[1][5]
Repeatability (RSD)1.7%[1][5]
Intermediate Precision (RSD)3.9%[1][5]

Experimental Protocol

This section details the step-by-step methodology for the solid-phase extraction of fenofibric acid-d6 from human plasma.

Materials and Reagents:

  • Human plasma samples

  • Fenofibrate-d6 (as the source of fenofibric acid-d6)

  • Methanol (HPLC grade)

  • pH 7.4 Phosphate Buffer

  • 0.04 M Phosphoric Acid

  • Octadecyl silica (C18) SPE cartridges

  • SPE vacuum manifold or automated SPE system

Protocol Steps:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Dilute 0.8 mL of the plasma sample with an appropriate volume of pH 7.4 phosphate buffer.[1][5]

    • Spike the diluted sample with the internal standard, Fenofibrate-d6, to a known concentration.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1.0 mL of methanol through the sorbent.[1][5]

    • Equilibrate the cartridges by passing 1.0 mL of pH 7.4 phosphate buffer.[1][5] Do not allow the cartridges to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated plasma sample (from step 1) onto the conditioned SPE cartridge.[1][5]

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1.0 mL of pH 7.4 phosphate buffer to remove polar interferences.[1][5]

    • Apply vacuum until all the wash solvent has passed through the sorbent.

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 1.0 mL of methanol.[1][5]

    • Follow with a second elution step using 1.0 mL of 0.04 M phosphoric acid.[1][5]

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Vortex the collected eluate to ensure thorough mixing.[1]

    • The resulting extract is ready for direct injection into an HPLC or LC-MS/MS system for analysis.[1]

Experimental Workflow Diagram

Caption: Solid-Phase Extraction Workflow for Fenofibric Acid-d6.

References

Application Note: High-Throughput Analysis of Fenofibric Acid Using UPLC-MS/MS with Fenofibrate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of fenofibric acid in biological matrices, such as human or rat plasma. Fenofibrate is a commonly prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] This method employs Fenofibrate-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for rapid analysis, and specific mass spectrometric parameters for selective detection. This method is suitable for pharmacokinetic studies, bioequivalence trials, and other research applications requiring reliable quantification of fenofibric acid.

Introduction

Fenofibrate is a prodrug that belongs to the fibrate class of lipid-lowering agents.[1] Following oral administration, it is rapidly converted to its active metabolite, fenofibric acid, which is responsible for the therapeutic effects of the drug.[1] Accurate and precise measurement of fenofibric acid concentrations in biological fluids is crucial for pharmacokinetic and bioavailability studies. UPLC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. This application note presents a validated UPLC-MS/MS method for the determination of fenofibric acid, utilizing Fenofibrate-d6 as an internal standard to correct for matrix effects and variability in sample processing and instrument response.

Experimental

Materials and Reagents
  • Fenofibric Acid (purity ≥99%)

  • Fenofibrate-d6 (purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human or Rat Plasma (blank)

Standard and Quality Control Sample Preparation

Stock solutions of fenofibric acid and Fenofibrate-d6 are prepared in methanol.[2] Working standard solutions are then prepared by serial dilution of the stock solution with methanol to create calibration standards.[2] Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.[2]

Sample Preparation Protocol

A simple protein precipitation method is employed for the extraction of fenofibric acid and the internal standard from plasma samples.[2]

  • To 50 µL of plasma sample, add 50 µL of the Fenofibrate-d6 internal standard working solution.[2]

  • Vortex the sample for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions

Table 1: UPLC Parameters

ParameterValue
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min[2]
Gradient Isocratic or Gradient (as needed for separation)
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 2 minutes
MS/MS Conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[3][4][5] or Positive[2]
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Fenofibric Acid 317.1[3]230.9[3]Negative
Fenofibrate-d6 322.9[3]230.8[3]Negative

Results and Discussion

This UPLC-MS/MS method demonstrates excellent sensitivity, selectivity, and a short run time, making it suitable for high-throughput analysis. The use of Fenofibrate-d6 as an internal standard effectively compensates for any variations during sample preparation and analysis, ensuring high accuracy and precision of the results. The protein precipitation method provides a clean extract with minimal matrix effects. The chromatographic conditions are optimized to provide a sharp peak for fenofibric acid with a short retention time, typically under 2 minutes.

Workflow Diagram

G UPLC-MS/MS Workflow for Fenofibric Acid Analysis cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard (Fenofibrate-d6, 50 µL) Plasma->IS Vortex1 Vortex (10s) IS->Vortex1 Precipitate Add Acetonitrile (200 µL) Vortex1->Precipitate Vortex2 Vortex (1 min) Precipitate->Vortex2 Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Separate Chromatographic Separation (Acquity UPLC BEH C18) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Fenofibric Acid Calibrate->Quantify

References

Application Notes and Protocols for the Use of Fenofibrate-d6 in Bioequivalence Studies of Generic Fenofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of generic fenofibrate formulations, utilizing fenofibrate-d6 as a stable isotope-labeled internal standard (IS). The focus is on the bioanalytical method development and validation using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of fenofibric acid, the active metabolite of fenofibrate, in human plasma.

Introduction

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2][3] Therefore, bioequivalence studies for generic fenofibrate products focus on demonstrating equivalent bioavailability of fenofibric acid compared to the reference listed drug.[4][5][6][7] The use of a stable isotope-labeled internal standard, such as fenofibrate-d6, is crucial for accurate and precise quantification of fenofibric acid in biological matrices by correcting for variability during sample preparation and analysis.[8][9]

Rationale for Using Fenofibrate-d6

Fenofibrate-d6 is the ideal internal standard for the quantification of fenofibric acid in bioequivalence studies due to the following reasons:

  • Similar Physicochemical Properties: It shares almost identical chemical and physical characteristics with the analyte, fenofibric acid, ensuring similar behavior during extraction and chromatographic separation.

  • Co-elution: It co-elutes with fenofibric acid, providing the most accurate correction for matrix effects and instrument variability.

  • Mass Spectrometric Distinction: It is easily differentiated from the unlabeled fenofibric acid by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous detection and quantification without interference.[9][10][11][12]

Experimental Protocols

Bioanalytical Method: Quantification of Fenofibric Acid in Human Plasma by LC-MS/MS

This protocol outlines a typical validated LC-MS/MS method for the determination of fenofibric acid in human plasma, a critical component of any fenofibrate bioequivalence study.

1. Materials and Reagents:

  • Fenofibric acid reference standard

  • Fenofibrate-d6 internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Human plasma (drug-free, sourced from a certified blood bank)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions:

  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibric acid in methanol.

  • Fenofibrate-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibrate-d6 in methanol.[8]

  • Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare calibration standards and quality control (QC) samples at various concentrations.

4. Sample Preparation: A common and efficient method for extracting fenofibric acid from plasma is protein precipitation.[8]

  • To 50 µL of plasma, add 50 µL of the fenofibrate-d6 internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[8]

  • Vortex again for 1 minute.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.[9][10][13][14]

5. LC-MS/MS Conditions: The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of fenofibric acid and fenofibrate-d6.

Table 1: Chromatographic Conditions

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm)[8][15]
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[8]
Gradient A time-programmed gradient to ensure separation from endogenous plasma components.
Flow Rate 0.3 - 0.5 mL/min[8]
Injection Volume 2 - 10 µL
Column Temperature 30 - 40 °C
Run Time 2 - 5 minutes

Table 2: Mass Spectrometric Conditions

ParameterTypical Conditions
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[9][10][11]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Fenofibric Acid) m/z 317.1 → 230.9[9][10][11]
MRM Transition (Fenofibrate-d6) m/z 322.9 → 230.8 or 325.10 → 233.10[9][10][11][12]
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C[16]
Collision Gas Argon

6. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.

Bioequivalence Study Protocol

A typical bioequivalence study for a generic fenofibrate formulation involves the following steps, in accordance with regulatory guidelines.[4][5][6][7]

1. Study Design:

  • A randomized, two-way crossover design is commonly used.[4][5][6][7][17][18]

  • Studies are typically conducted under both fasting and fed conditions.[4][5][6][7][19][20]

  • A sufficient washout period (e.g., one week) should be implemented between the two treatment periods.[13]

2. Study Population:

  • Healthy male and non-pregnant female volunteers are recruited.[5][6][7]

  • The number of subjects should be sufficient to provide adequate statistical power.

3. Dosing and Blood Sampling:

  • A single oral dose of the test and reference fenofibrate formulations is administered.[13][17]

  • Serial blood samples are collected at predefined time points (e.g., predose, and at various intervals up to 72 or 96 hours post-dose) to capture the complete pharmacokinetic profile of fenofibric acid.[13][18][19]

4. Pharmacokinetic Analysis:

  • Plasma concentrations of fenofibric acid are determined using the validated LC-MS/MS method.

  • The following pharmacokinetic parameters are calculated for both the test and reference products:

    • Cmax: Maximum plasma concentration.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

    • Tmax: Time to reach maximum plasma concentration.

5. Statistical Analysis:

  • The 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-∞ are calculated.[3][18][19][21]

  • For bioequivalence to be concluded, the 90% CIs for these parameters must fall within the acceptance range of 80% to 125%.[3][18][21]

Data Presentation

The following tables provide a summary of pharmacokinetic data from representative bioequivalence studies of fenofibrate formulations.

Table 3: Pharmacokinetic Parameters of Fenofibric Acid from a Bioequivalence Study (Fasting Conditions)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 5520 ± 15105350 ± 148085.0% - 112.1%[22]
AUC0-t (ng·h/mL) 135100 ± 35400124900 ± 3210089.1% - 117.5%[22]
AUC0-∞ (ng·h/mL) 156400 ± 41200139600 ± 3870090.3% - 119.4%[22]
Tmax (h) 3.39 ± 1.123.00 ± 1.05N/A

Table 4: Pharmacokinetic Parameters of Fenofibric Acid from a Bioequivalence Study (Fed Conditions)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 8500 ± 21008300 ± 200092.0% - 106.0%[19]
AUC0-t (ng·h/mL) 185000 ± 45000180000 ± 4300095.0% - 101.0%[19]
AUC0-∞ (ng·h/mL) 195000 ± 48000190000 ± 4600095.0% - 101.0%[19]
Tmax (h) 4.5 ± 1.54.2 ± 1.3N/A

Visualizations

The following diagrams illustrate key workflows in a typical fenofibrate bioequivalence study.

Bioanalytical_Workflow cluster_plasma Plasma Sample Handling cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample IS_Spike Spike with Fenofibrate-d6 (IS) Plasma->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Quantification Quantification of Fenofibric Acid MS_Detection->Quantification Bioequivalence_Study_Workflow cluster_screening Subject Recruitment cluster_dosing Dosing Periods (Crossover Design) cluster_sampling Sample Collection cluster_analysis Analysis and Reporting Screening Screening of Healthy Volunteers Period1 Period 1: Administer Test or Reference Formulation Screening->Period1 Washout Washout Period Period1->Washout Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: Administer Alternate Formulation Washout->Period2 Period2->Blood_Sampling Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fenofibrate-d6 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Fenofibrate-d6 signal intensity in mass spectrometry assays.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my Fenofibrate-d6 signal weak or inconsistent?

A weak or inconsistent signal from your internal standard (IS), Fenofibrate-d6, can compromise the accuracy and precision of your assay. The issue can generally be traced to one of three areas: mass spectrometer settings, sample preparation, or chromatographic conditions.

Common Causes:

  • Suboptimal Ionization: Fenofibrate and its active metabolite, fenofibric acid, have different chemical properties and ionize optimally under different conditions. Using the wrong polarity (positive/negative) or inefficient ESI source parameters is a primary cause of low signal.

  • Matrix Effects: Endogenous components from the biological matrix (e.g., plasma, urine) can co-elute with Fenofibrate-d6 and suppress its ionization, leading to a diminished signal.

  • Inefficient Sample Preparation: Poor recovery of the internal standard during extraction or protein precipitation will naturally lead to a lower signal.

  • Incorrect MS/MS Transitions: Using non-optimal precursor or product ions for Multiple Reaction Monitoring (MRM) will result in a less sensitive assay.

  • Analyte Stability: Fenofibrate is a prodrug that rapidly hydrolyzes to its active metabolite, fenofibric acid. Most bioanalytical methods, therefore, measure fenofibric acid using fenofibric acid-d6 as the internal standard.[1] If you are analyzing biological samples, ensure you are targeting the correct analyte.

FAQ 2: Which ionization mode is best for Fenofibrate-d6 and its analyte?

The optimal ionization mode depends on the target analyte you are quantifying with Fenofibrate-d6.

  • For Fenofibrate: As an ester, Fenofibrate tends to produce a better signal in positive electrospray ionization (ESI+) mode .[2][3]

  • For Fenofibric Acid: As the active metabolite, fenofibric acid contains a carboxylic acid group, which is readily deprotonated. Therefore, it is most sensitively detected in negative electrospray ionization (ESI-) mode .[1][4]

Since Fenofibrate-d6 is often used as an internal standard for fenofibric acid analysis, operating in negative ion mode is common for bioanalytical assays.

FAQ 3: How can I optimize my sample preparation to improve signal?

A simple and effective protein precipitation method is often sufficient for plasma samples and can yield high recovery.[1][2]

Key Optimization Steps:

  • Choice of Solvent: Acetonitrile is a common and effective solvent for precipitating plasma proteins.[1]

  • Solvent-to-Sample Ratio: A ratio of 3:1 or 4:1 (acetonitrile:plasma) is typically effective.

  • Vortexing and Centrifugation: Ensure thorough mixing to break up protein-analyte complexes and adequate centrifugation speed and time to obtain a clear supernatant.

  • Temperature Control: When analyzing fenofibric acid, processing samples in an ice bath can minimize the potential back-conversion of its acyl glucuronide metabolite, which could interfere with quantification.[4]

FAQ 4: What are the optimal LC-MS/MS parameters for analysis?

Optimizing both liquid chromatography and mass spectrometry parameters is critical for achieving maximum signal intensity and selectivity.

Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is widely used for separation.[1][2][5]

  • Mobile Phase: A common mobile phase consists of acetonitrile or methanol and water, often with an acidic modifier like 0.1% formic acid to improve peak shape.[1][6]

Mass Spectrometry (MS/MS):

  • Mode: Use Multiple Reaction Monitoring (MRM) for the best sensitivity and selectivity.[2]

  • Transitions: The precursor and product ions must be optimized by infusing a standard solution of Fenofibrate-d6. Published transitions can be used as a starting point.

FAQ 5: Could my deuterated internal standard be the source of the problem?

While stable isotope-labeled (SIL) internal standards like Fenofibrate-d6 are considered the gold standard, they are not immune to issues.

  • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte.[7] If this shift is significant, it may lead to differential matrix effects, where the analyte and the internal standard are not suppressed or enhanced to the same degree, affecting accuracy.

  • Purity of the Standard: Ensure the Fenofibrate-d6 standard is not contaminated with its unlabeled counterpart, which would artificially inflate the analyte response.

  • Analyte-IS Mismatch: If you are quantifying fenofibric acid, the most appropriate internal standard is fenofibric acid-d6, not Fenofibrate-d6. The different chemical structures can lead to variations in extraction recovery and ionization efficiency, compromising quantification.

Troubleshooting Guides and Experimental Data

Troubleshooting Workflow for Low Signal Intensity

This workflow provides a logical sequence of steps to diagnose and resolve low signal issues with Fenofibrate-d6.

TroubleshootingWorkflow cluster_MS Mass Spectrometer cluster_SamplePrep Sample Preparation cluster_LC Chromatography start Low or Inconsistent Fenofibrate-d6 Signal ms_params Review MS Parameters start->ms_params sp_params Evaluate Sample Prep start->sp_params lc_params Assess Chromatography start->lc_params ion_mode Verify Ionization Mode (ESI+ for Fenofibrate, ESI- for Fenofibric Acid) ms_params->ion_mode mrm_trans Optimize MRM Transitions (Precursor/Product Ions) ion_mode->mrm_trans ion_source Tune Ion Source (Gas Flows, Temp, Voltage) mrm_trans->ion_source end_node Signal Optimized ion_source->end_node recovery Assess IS Recovery (Spike Pre- vs. Post-Extraction) sp_params->recovery matrix_effects Investigate Matrix Effects recovery->matrix_effects stability Check Analyte/IS Stability (Freeze-Thaw, Benchtop) matrix_effects->stability stability->end_node peak_shape Check Peak Shape & Retention Time lc_params->peak_shape mobile_phase Optimize Mobile Phase (Organic %, pH) peak_shape->mobile_phase column_health Verify Column Health mobile_phase->column_health column_health->end_node

Caption: Troubleshooting workflow for low Fenofibrate-d6 signal.

Data Summary Tables

Table 1: Example Mass Spectrometry Parameters This table provides starting parameters for method development. Optimal values may vary by instrument.

Analyte / ISIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
FenofibrateESI Positive361.1121.1[2]
Fenofibric AcidESI Negative317.1230.9[4]
Fenofibric Acid-d6ESI Negative322.9230.8[4]

Table 2: Example Liquid Chromatography Parameters

ParameterConditionReference
Column Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.3 mL/min[1]
Gradient Isocratic or gradient elution depending on matrix complexity[1][2]
Injection Volume 5-10 µL[8]
Run Time 2-4 minutes[2][8]

Experimental Protocols

Protocol 1: Plasma Sample Preparation via Protein Precipitation

This protocol is adapted from validated methods for the analysis of fenofibric acid in plasma.[1]

  • Thaw Samples: Thaw plasma samples and quality controls on ice.

  • Aliquot: Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Add 50 µL of the Fenofibric Acid-d6 internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex: Briefly vortex the samples to mix.

  • Precipitate: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject: Inject the sample onto the LC-MS/MS system.

Visualization of Key Concepts

Fenofibrate Metabolic Pathway

Understanding the rapid conversion of fenofibrate is crucial for developing a robust bioanalytical method. The primary step is hydrolysis to the active form, fenofibric acid.

MetabolicPathway fenofibrate Fenofibrate (Prodrug) hydrolysis Esterases (in blood and tissue) fenofibrate->hydrolysis fenofibric_acid Fenofibric Acid (Active Metabolite) hydrolysis->fenofibric_acid

Caption: Simplified metabolic pathway of Fenofibrate to Fenofibric Acid.

References

Technical Support Center: Analysis of Fenofibrate-d6 in Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Fenofibrate-d6 in blood samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Fenofibrate-d6?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix (e.g., plasma, serum).[1] In the analysis of Fenofibrate-d6, which is the deuterated internal standard for fenofibric acid (the active metabolite of fenofibrate), matrix effects can lead to ion suppression or enhancement.[2] This interference can compromise the accuracy, precision, and sensitivity of the analytical method. Phospholipids are often a major contributor to matrix effects in plasma samples.[3]

Q2: Why is a deuterated internal standard like Fenofibrate-d6 used?

A2: A stable isotope-labeled (SIL) internal standard, such as Fenofibric Acid-d6, is considered the gold standard for quantitative LC-MS/MS analysis.[4][5] Because it has nearly identical physicochemical properties to the analyte (fenofibric acid), it co-elutes chromatographically and experiences similar matrix effects. This co-behavior allows it to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification.[6]

Q3: What are the common sample preparation techniques to mitigate matrix effects for Fenofibrate-d6 analysis?

A3: The most effective way to combat matrix effects is through efficient sample preparation.[3][5] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering phospholipids, potentially leading to significant ion suppression.[3] Using acetonitrile for precipitation is often preferred over methanol as it results in a lower phospholipid content in the final extract.[3]

  • Liquid-Liquid Extraction (LLE): This technique offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[2][3] The choice of solvent and pH adjustment are critical for optimal recovery.[3]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing a solid sorbent to selectively isolate the analyte from the matrix. This method is highly effective at removing salts and phospholipids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Fenofibrate-d6 in blood samples.

Issue 1: Poor Peak Shape and High Baseline Noise
  • Possible Cause: Contamination of the LC system or column, or improper mobile phase composition.[7]

  • Troubleshooting Steps:

    • System Flush: Flush the LC system with a strong solvent mixture (e.g., isopropanol:water) to remove contaminants.

    • Column Cleaning/Replacement: Wash the column according to the manufacturer's instructions or replace it if it's old or heavily contaminated.

    • Mobile Phase Check: Ensure the mobile phase is properly prepared, filtered, and degassed. Using high-purity solvents and additives is crucial.[7]

Issue 2: Significant Ion Suppression
  • Possible Cause: Co-elution of matrix components, particularly phospholipids, with Fenofibrate-d6 and the analyte.[3][8]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: If using PPT, consider switching to LLE or SPE for a cleaner sample.[2]

    • Chromatographic Separation: Modify the chromatographic gradient to better separate the analyte and internal standard from the matrix interferences.[5][8]

    • Dilution: Diluting the sample extract can reduce the concentration of interfering components, but this may compromise the limit of quantification.[5]

The following diagram illustrates a decision-making workflow for troubleshooting ion suppression:

IonSuppressionTroubleshooting start Significant Ion Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep Start Here chromatography Modify Chromatographic Conditions sample_prep->chromatography If suppression persists dilution Dilute Sample Extract chromatography->dilution If further improvement needed end Ion Suppression Mitigated dilution->end

Troubleshooting workflow for ion suppression.
Issue 3: Inconsistent Recovery

  • Possible Cause: Variability in the sample preparation process or pH-dependent extraction efficiency.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure consistent vortexing times, solvent volumes, and evaporation steps.

    • pH Control: For LLE, carefully control the pH of the aqueous phase to ensure consistent ionization state and partitioning of fenofibric acid.[3]

    • Internal Standard Addition: Add the Fenofibrate-d6 internal standard early in the sample preparation process to account for variability in extraction steps.

Experimental Protocols

Below are detailed methodologies for assessing and mitigating matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantification of the matrix effect.[4]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte (fenofibric acid) and internal standard (Fenofibrate-d6) in the mobile phase at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank plasma and then spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma before extraction.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

The following diagram outlines the experimental workflow for this protocol:

MatrixEffectAssessment cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Analyte + IS in Mobile Phase Analysis LC-MS/MS Analysis A1->Analysis B1 Blank Plasma B2 Extraction B1->B2 B3 Spike Analyte + IS B2->B3 B3->Analysis C1 Blank Plasma C2 Spike Analyte + IS C1->C2 C3 Extraction C2->C3 C3->Analysis Calculation Calculate Matrix Effect and Recovery Analysis->Calculation

Workflow for assessing matrix effect and recovery.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a common and straightforward sample preparation method.[4]

  • Sample Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of Fenofibrate-d6 working solution.

  • Vortex: Briefly vortex the sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile.

  • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Quantitative Data Summary

The following table summarizes typical acceptance criteria for method validation parameters related to matrix effects, based on regulatory guidelines.

ParameterAcceptance Criteria
Matrix Effect The coefficient of variation (CV%) of the internal standard-normalized matrix factor should be ≤15% for at least 6 different lots of matrix.
Recovery Should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
Precision and Accuracy Within-run and between-run precision (CV%) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ). Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration.

Data compiled from general bioanalytical method validation guidelines.

References

Technical Support Center: Optimizing ESI Source Parameters for Fenofibrate-d6 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Electrospray Ionization (ESI) source parameters for the detection of Fenofibrate-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI source parameters for the analysis of fenofibric acid (the active metabolite of fenofibrate) and its deuterated internal standard, Fenofibrate-d6?

A1: Successful detection of fenofibric acid and its internal standards has been achieved using a range of ESI parameters. The optimal settings can vary depending on the specific mass spectrometer and liquid chromatography setup. However, published methods provide a good starting point. Key parameters from validated methods are summarized below.

Q2: Which ionization mode, positive or negative, is recommended for Fenofibrate-d6 analysis?

A2: Both positive and negative ionization modes have been used for the analysis of fenofibrate and its metabolites.[1] However, for fenofibric acid, the active metabolite, negative ion mode has been reported to provide higher signal intensity and lower noise.[2] One study noted that in negative ESI, the precursor ion of fenofibric acid is [M-H]⁻ at m/z 317.2.[2]

Q3: What are the expected precursor and product ions for Fenofibric Acid-d6 in MS/MS analysis?

A3: For the non-deuterated fenofibric acid in negative mode, the mass transition is typically m/z 317.2 → 230.7.[2] For Fenofibric Acid-d6, a specific transition of m/z 324.93 → 110.82 has been reported.[3]

Q4: Can in-source fragmentation be an issue, and how can it be controlled?

A4: In-source fragmentation can occur and may interfere with analysis.[4] The cone voltage (or fragmentor voltage) is a key parameter to control this. Typical cone voltages for fenofibric acid analysis are in the range of 20-30 V.[3][4] Optimizing this voltage can maximize the abundance of the desired precursor ion while minimizing fragmentation in the source.[5]

Troubleshooting Guide

Problem: Low or no signal for Fenofibrate-d6.

Possible Cause Suggested Solution
Incorrect Ionization Mode Verify that the mass spectrometer is set to the appropriate ionization mode. While both have been used, negative ion mode is often preferred for fenofibric acid.[2]
Suboptimal ESI Source Parameters Systematically optimize key parameters. Start with published values and adjust one at a time.[6] Key parameters to focus on include capillary/sprayer voltage, cone/fragmentor voltage, gas temperatures, and gas flow rates.
Mobile Phase Composition Ensure the mobile phase is suitable for ESI. Reversed-phase solvents like acetonitrile and methanol with additives like formic acid are commonly used to facilitate ionization.[2][3]
Sample Preparation Issues Verify the concentration and integrity of your Fenofibrate-d6 standard. Ensure proper dissolution and dilution.[3]

Problem: High background noise or interfering peaks.

Possible Cause Suggested Solution
Matrix Effects If analyzing samples in a complex matrix like plasma, matrix effects can suppress the signal or introduce noise. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction) to remove interferences.[3][7]
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. Flush the LC system to remove any contaminants.
In-source Oxidation In some cases, in-source oxidation of the analyte can occur.[8] While not specifically reported for Fenofibrate-d6, if suspected, ensure high-purity nitrogen is used as the nebulizing and drying gas.[8]

Experimental Protocols

Below are summarized experimental conditions from published methods for the analysis of fenofibric acid, which can be adapted for Fenofibrate-d6.

Table 1: UPLC-MS/MS Parameters for Fenofibric Acid Analysis

ParameterMethod 1[3]Method 2[2]Method 3[4]
LC Column Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)Not specifiedACQUITY 1.7 µm BEH C18 (50 mm x 2.1 mm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidAcetonitrile and 0.1% Formic Acid (58:42, v/v)A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid
Flow Rate 0.3 mL/min0.4 mL/min0.5 mL/min
Ionization Mode Not specified, but provides MRM for FFA-d6ESI NegativeESI Positive and Negative
Capillary Voltage Not specified4500 V3000 V
Cone Voltage 20 VNot specified30 V
Source Temperature Not specified450 °C120 °C
Desolvation Temp. Not specifiedNot specified350 °C
Nebulizer Gas Not specified50 psiNot specified
Desolvation Gas Flow Not specifiedNot specified650 L/h
Cone Gas Flow Not specifiedNot specified50 L/h
MRM Transition (FFA) 318.95 → 138.88 / 120.85317.2 → 230.7Not specified
MRM Transition (FFA-d6) 324.93 → 110.82Not specifiedNot specified

Visualizations

Experimental Workflow for Method Development

G cluster_prep Sample & System Preparation cluster_optimization ESI Source Optimization cluster_analysis Data Acquisition & Analysis prep_standard Prepare Fenofibrate-d6 Standard prep_mobile Prepare Mobile Phase prep_standard->prep_mobile prep_lcms Equilibrate LC-MS System prep_mobile->prep_lcms infuse Infuse Standard Solution prep_lcms->infuse optimize_voltage Optimize Voltages (Capillary, Cone) infuse->optimize_voltage optimize_gas Optimize Gas Parameters (Flow, Temperature) optimize_voltage->optimize_gas acquire_data Acquire Data using LC-MS/MS optimize_gas->acquire_data process_data Process Data & Evaluate Signal acquire_data->process_data G cluster_instrument Instrument Parameters cluster_chemistry Chemical & Sample Factors start Low Signal for Fenofibrate-d6 check_mode Verify Ionization Mode (Negative Preferred) start->check_mode check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase optimize_voltages Optimize Capillary & Cone Voltages check_mode->optimize_voltages optimize_gases Optimize Gas Flow & Temperature optimize_voltages->optimize_gases check_sample_prep Verify Sample Concentration & Integrity check_mobile_phase->check_sample_prep

References

Fenofibrate-d6 stability issues in processed samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with fenofibrate-d6 in processed samples.

Troubleshooting Guide

This guide addresses common problems observed during the bioanalysis of fenofibrate and its internal standard, fenofibrate-d6.

Issue 1: Low or No Fenofibrate-d6 Signal Detected

  • Potential Cause: Hydrolysis of the fenofibrate-d6 ester to its active metabolite, fenofibric acid-d6. Fenofibrate is a prodrug and is known to be unstable, rapidly converting to fenofibric acid in biological matrices.[1][2][3][4][5][6][7][8][9][10]

  • Troubleshooting Steps:

    • Minimize Sample Processing Time: Process samples as quickly as possible to reduce the exposure time to conditions that promote hydrolysis.

    • Maintain Cold Temperatures: Keep samples on ice or at refrigerated temperatures (2-8°C) throughout the extraction process.

    • Control pH: Ensure that the pH of all solutions used during sample preparation is maintained in a range that minimizes hydrolysis. Acidic conditions (e.g., using 0.1% formic or acetic acid) are generally preferred for the stability of the ester.

    • Analyze for Fenofibric Acid-d6: If the fenofibrate-d6 signal is low, check for a corresponding increase in the fenofibric acid-d6 signal. This can confirm that hydrolysis is the root cause.

Issue 2: High Variability in Fenofibrate-d6 Signal Across a Batch

  • Potential Cause 1: Inconsistent sample processing times or temperature exposure among samples.

  • Troubleshooting Steps:

    • Standardize Workflow: Ensure that all samples, calibrators, and quality controls are processed with consistent timing and temperature conditions.

    • Process in Smaller Batches: If processing a large number of samples, consider breaking them down into smaller, more manageable batches to ensure uniformity.

  • Potential Cause 2: Differential matrix effects between samples. While stable isotope-labeled internal standards are designed to compensate for matrix effects, severe or highly variable matrix components can still impact ionization.[11][12][13]

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Conduct experiments to assess matrix effects by comparing the response of fenofibrate-d6 in extracted blank matrix from different sources to its response in a clean solution.

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Chromatographic Separation: Optimize the chromatographic method to separate fenofibrate-d6 from co-eluting matrix components that may be causing ion suppression or enhancement.

Issue 3: Appearance of Unexpected Peaks or Shoulders on the Fenofibrate-d6 Peak

  • Potential Cause: Isotopic exchange of deuterium atoms. While less common for aryl-d6 labels, it can occur under certain pH and temperature conditions.[14][15]

  • Troubleshooting Steps:

    • Review Sample Preparation and Mobile Phase Conditions: Avoid strongly acidic or basic conditions and high temperatures that could facilitate deuterium exchange.

    • Mass Spectrometry Check: Examine the mass spectra of the unexpected peaks to see if they correspond to the loss of one or more deuterium atoms.

    • Use a Different Labeled Standard: If isotopic exchange is confirmed and cannot be mitigated, consider using a different isotopically labeled internal standard, such as ¹³C-labeled fenofibrate.

Frequently Asked Questions (FAQs)

Q1: Why is my fenofibrate-d6 signal decreasing over time in the autosampler?

A1: The decrease in the fenofibrate-d6 signal in the autosampler is likely due to the hydrolysis of the ester bond, converting it to fenofibric acid-d6. The rate of this hydrolysis can be influenced by the temperature of the autosampler and the pH of the reconstitution solvent. To mitigate this, it is recommended to maintain the autosampler at a low temperature (e.g., 4°C) and use a slightly acidic reconstitution solvent.

Q2: I am quantifying fenofibric acid using fenofibrate-d6 as the internal standard. Is this appropriate?

A2: While it might seem feasible since fenofibrate-d6 is the prodrug, it is not the ideal internal standard for quantifying fenofibric acid. The stability of fenofibrate-d6 is different from that of fenofibric acid. The ideal internal standard is a stable isotope-labeled version of the analyte itself, in this case, fenofibric acid-d6. Using fenofibrate-d6 can introduce variability due to its potential for hydrolysis during sample processing.

Q3: What are the optimal storage conditions for processed samples containing fenofibrate-d6?

A3: Processed samples should be stored at low temperatures to minimize hydrolysis. For short-term storage (e.g., in an autosampler), 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. It's also crucial to minimize freeze-thaw cycles, as these can impact the stability of the analyte.[16]

Q4: Can I use the same extraction method for both fenofibrate-d6 and fenofibric acid?

A4: Yes, generally, the same extraction methods, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be used for both compounds as their core structures are similar. However, the efficiency of the extraction may differ slightly due to the difference in polarity between the ester (fenofibrate-d6) and the carboxylic acid (fenofibric acid). The chosen method should be validated for both analytes if both are of interest.

Q5: What are some key indicators of fenofibrate-d6 instability in my analytical run?

A5: Key indicators include:

  • A decreasing trend in the fenofibrate-d6 peak area over the course of the analytical run.

  • A corresponding increasing trend in the peak area of fenofibric acid-d6.

  • Poor precision (%CV) of the internal standard response across the batch.

  • Inaccurate back-calculation of quality control samples.

Quantitative Data Summary

The following table summarizes stability data for fenofibrate and its active metabolite, fenofibric acid, under various conditions. While specific quantitative data for fenofibrate-d6 is limited in the public domain, the data for the unlabeled compound provides a strong indication of its expected stability profile.

ConditionAnalyteMatrix/SolventDurationTemperatureStability (% Recovery/Change)Reference
Freeze-ThawFenofibrateHuman Plasma3 cycles-27°C to Room TempStable[16]
Bench TopFenofibrateHuman Plasma24 hoursRoom TemperatureStable (102.6% - 112.29% of nominal)[16]
AutosamplerFenofibrateProcessed Plasma24 hoursNot specifiedStable[16]
Long-TermFenofibrate/Fenofibric AcidRat Plasma30 days-80°CStable (within ±15% deviation)[7]
Stock SolutionFenofibrateMethanolNot specified≤ -10°CStable[16]
Basic HydrolysisFenofibrate0.2N NaOH12 hoursNot specifiedUnstable[4]
Acidic HydrolysisFenofibrate0.1N HCl12 hoursNot specifiedMore stable than in basic conditions[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Fenofibric Acid from Human Plasma

This protocol is adapted from a validated method for the analysis of fenofibric acid, the primary metabolite of fenofibrate.[1][17]

  • Sample Pre-treatment:

    • To 0.8 mL of human plasma, add the internal standard solution (fenofibric acid-d6).

    • Dilute the sample with an appropriate buffer (e.g., pH 7.4 phosphate buffer).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of pH 7.4 phosphate buffer.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of pH 7.4 phosphate buffer to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol followed by 1 mL of 0.04 M phosphoric acid.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Fenofibric Acid and Fenofibric Acid-d6

The following are typical LC-MS/MS parameters for the analysis of fenofibric acid and its deuterated internal standard.[18]

  • LC Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Isocratic elution with 0.2% formic acid in water and acetonitrile (35:65, v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Fenofibric acid: m/z 317.1 → 230.9

    • Fenofibric acid-d6: m/z 322.9 → 230.8

Visualizations

Fenofibrate_Hydrolysis Fenofibrate_d6 Fenofibrate-d6 (Ester Prodrug) Hydrolysis Hydrolysis (Esterases in plasma, pH, Temp) Fenofibrate_d6->Hydrolysis Fenofibric_acid_d6 Fenofibric Acid-d6 (Active Metabolite) Hydrolysis->Fenofibric_acid_d6

Caption: Hydrolysis of Fenofibrate-d6 to Fenofibric Acid-d6.

Troubleshooting_Workflow Start High Variability or Low IS Signal Check_Hydrolysis Check for Fenofibric Acid-d6 Peak Start->Check_Hydrolysis Hydrolysis_Confirmed Optimize for Stability: - Minimize processing time - Maintain cold chain - Control pH Check_Hydrolysis->Hydrolysis_Confirmed Yes No_Hydrolysis Investigate Matrix Effects Check_Hydrolysis->No_Hydrolysis No Matrix_Effects_Confirmed Improve Sample Cleanup: - Use SPE - Optimize Chromatography No_Hydrolysis->Matrix_Effects_Confirmed Yes Check_IS_Purity Check IS Purity and Concentration No_Hydrolysis->Check_IS_Purity No

Caption: Troubleshooting workflow for Fenofibrate-d6 instability.

SPE_Workflow Start Plasma Sample Pre_treatment Add IS & Dilute Start->Pre_treatment Loading Load Sample Pre_treatment->Loading Conditioning Condition SPE Cartridge (Methanol & Buffer) Conditioning->Loading Washing Wash with Buffer Loading->Washing Elution Elute with Methanol & Acid Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into LC-MS/MS Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

References

Technical Support Center: Minimizing Ion Suppression of Fenofibrate-d6 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression of Fenofibrate-d6 in complex biological matrices during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing Fenofibrate-d6?

A: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in a sample interfere with the ionization of the analyte of interest, in this case, Fenofibrate-d6 and the target analyte, fenofibric acid.[1][2][3][4] This interference leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][5][6] Since Fenofibrate-d6 is used as an internal standard to normalize the quantification of fenofibric acid, any uncompensated ion suppression can lead to erroneous concentration measurements.[7]

Q2: How can I detect and quantify ion suppression for my Fenofibrate-d6 signal?

A: A common method to assess ion suppression is the post-extraction spike method.[5][8] This involves comparing the peak area of Fenofibrate-d6 in a neat solution (pure solvent) to the peak area of Fenofibrate-d6 spiked into an extracted blank matrix sample at the same concentration.[5][8] A lower peak area in the matrix sample indicates the presence of ion suppression. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Another qualitative technique is the post-column infusion experiment, where a constant flow of Fenofibrate-d6 solution is introduced into the mass spectrometer after the analytical column.[9] Injection of an extracted blank matrix will show a dip in the baseline signal at the retention times of interfering compounds, visually indicating regions of ion suppression.[9]

Q3: Is Fenofibrate-d6 a suitable internal standard for fenofibric acid analysis?

A: Yes, stable isotope-labeled internal standards like Fenofibrate-d6 are considered the gold standard for correcting matrix effects.[2][7] Because Fenofibrate-d6 is structurally and chemically very similar to fenofibric acid, it will ideally have a very similar chromatographic retention time and experience the same degree of ion suppression.[7] This allows for accurate normalization of the analyte signal, thereby compensating for variations in sample preparation and matrix effects.[5][7]

Q4: Which ionization technique is less prone to ion suppression for fenofibric acid analysis, ESI or APCI?

A: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to ion suppression than Electrospray Ionization (ESI).[1][6] This is because the ionization mechanisms are different; ESI occurs in the liquid phase and is more sensitive to changes in droplet properties caused by matrix components, while APCI involves gas-phase ionization.[8] However, the choice of ionization source also depends on the analyte's properties. Fenofibric acid has been successfully analyzed using ESI in negative ion mode.[10][11] If significant ion suppression is encountered with ESI, testing APCI could be a viable strategy.[6]

Troubleshooting Guides

Issue 1: Low or Inconsistent Peak Area for Fenofibrate-d6

This guide helps you troubleshoot and resolve issues of low or variable signal intensity for the internal standard, Fenofibrate-d6.

cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometer start Low/Inconsistent Fenofibrate-d6 Peak Area ppt Using Protein Precipitation? start->ppt ppt_yes High matrix components remain. Consider SPE or LLE. ppt->ppt_yes Yes spe_lle Evaluate SPE/LLE Protocol ppt->spe_lle No ppt_yes->spe_lle spe_lle_check Is recovery low or variable? spe_lle->spe_lle_check spe_lle_yes Optimize sorbent/solvent selection, elution volume, and pH. spe_lle_check->spe_lle_yes Yes coelution Check for Co-elution spe_lle_check->coelution No spe_lle_yes->coelution coelution_check Does IS co-elute with suppressing agents (e.g., phospholipids)? coelution->coelution_check coelution_yes Modify gradient, change mobile phase organic solvent, or use a different column chemistry to improve separation. coelution_check->coelution_yes Yes source_dirty Inspect Ion Source coelution_check->source_dirty No coelution_yes->source_dirty source_dirty_check Is the source contaminated? source_dirty->source_dirty_check source_dirty_yes Clean the ion source as per manufacturer's guidelines. source_dirty_check->source_dirty_yes Yes end Consistent IS Signal source_dirty_check->end No source_dirty_yes->end

Caption: Troubleshooting workflow for low Fenofibrate-d6 signal.

Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

This guide outlines steps to take when your QC sample results are inaccurate or imprecise, which may be linked to ion suppression.

cluster_matrix_effect Matrix Effect Evaluation cluster_calibration Calibration Strategy cluster_dilution Sample Dilution start Poor Accuracy/Precision in QC Samples matrix_eval Quantify Matrix Effect start->matrix_eval matrix_eval_check Is there significant and variable ion suppression across different matrix lots? matrix_eval->matrix_eval_check matrix_eval_yes Improve sample cleanup (SPE/LLE) or optimize chromatography. matrix_eval_check->matrix_eval_yes Yes cal_check Using solvent-based calibrators? matrix_eval_check->cal_check No matrix_eval_yes->cal_check cal_yes Switch to matrix-matched calibrators to better mimic the sample matrix. cal_check->cal_yes Yes dilution Consider Sample Dilution cal_check->dilution No cal_yes->dilution dilution_check Is the analyte concentration high enough to permit dilution? dilution->dilution_check dilution_yes Dilute sample to reduce the concentration of interfering matrix components. dilution_check->dilution_yes Yes end Accurate & Precise QC Data dilution_check->end No dilution_yes->end

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Fenofibrate Using Fenofibrate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of fenofibrate's active metabolite, fenofibric acid, in plasma, utilizing the stable isotope-labeled internal standard, Fenofibrate-d6. The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic and bioequivalence studies. This document outlines and contrasts common sample preparation techniques and chromatographic conditions, supported by a summary of validation parameters from published studies, to aid researchers in selecting and developing robust and reliable analytical methods.

Key Performance Metrics: A Comparative Summary

The validation of a bioanalytical method is essential to ensure its reliability and reproducibility. Key parameters, including linearity, accuracy, precision, and recovery, are evaluated to meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following tables summarize the performance of different methods for fenofibric acid analysis.

Table 1: Comparison of Sample Preparation Methods

Sample Preparation MethodTypical Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 93 - 101Simple, fast, and cost-effective.Potential for matrix effects and lower cleanliness of the extract.
Liquid-Liquid Extraction (LLE) 66.7Cleaner extracts compared to PPT, reducing matrix effects.More labor-intensive and time-consuming; requires solvent evaporation and reconstitution steps.
Solid-Phase Extraction (SPE) 73.8 - 75.4Provides the cleanest extracts, minimizing matrix effects and improving sensitivity.More expensive and requires method development for sorbent selection and elution conditions.

Table 2: Comparison of Chromatographic and Detection Methods

ParameterMethod 1: UPLC-MS/MSMethod 2: HPLC-UV
Instrumentation Ultra-Performance Liquid Chromatography with Tandem Mass SpectrometryHigh-Performance Liquid Chromatography with Ultraviolet Detection
Typical Column Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)ACE C18 (4.6 mm ID, 5 µm)
Mobile Phase Gradient elution with acetonitrile and water with 0.1% formic acidIsocratic elution with water:methanol:formic acid (35:65:0.1, v/v/v)
Run Time ~2-4 minutes~5-10 minutes
Linearity Range (ng/mL) 50 - 600050 - 20000
Lower Limit of Quantification (LLOQ) 3.0 ng/mL50 ng/mL
Precision (%CV) < 12< 13
Accuracy (%) 97.65 - 111.6391 - 112

Experimental Workflows and Protocols

The overall workflow for the bioanalytical method validation of fenofibrate involves several key stages, from sample preparation to data analysis.

Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation plasma Plasma Sample is_spike Spike with Fenofibrate-d6 (IS) plasma->is_spike extraction Extraction (PPT, LLE, or SPE) is_spike->extraction injection Inject Extract onto LC System extraction->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection data_acq Data Acquisition and Processing detection->data_acq validation_params Evaluation of Validation Parameters (Linearity, Accuracy, Precision, etc.) data_acq->validation_params

Bioanalytical method validation workflow for fenofibrate.

Detailed Experimental Protocols

Below are representative protocols for the different stages of the bioanalytical method.

1. Sample Preparation: Protein Precipitation (PPT)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of Fenofibrate-d6 internal standard solution (in methanol).

  • Vortex mix for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 250 µL of plasma sample, add the internal standard solution.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma sample (pre-treated with the internal standard).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

4. UPLC-MS/MS Analysis

  • Chromatographic System: Waters Acquity UPLC I-class Plus.

  • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A time-programmed gradient is used to ensure optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL.

  • Mass Spectrometer: Xevo TQ-S micro tandem quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode can be optimized.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for fenofibric acid and Fenofibrate-d6.

Comparative Discussion

Sample Preparation:

The choice of sample preparation technique is a critical balance between cleanliness, recovery, and throughput.

  • Protein Precipitation is the simplest and fastest method, making it suitable for high-throughput environments. However, the resulting extract may contain more endogenous components, potentially leading to matrix effects that can interfere with the quantification of the analyte.

  • Liquid-Liquid Extraction offers a cleaner sample extract compared to PPT, thereby reducing the risk of matrix effects. The trade-off is a more complex and time-consuming procedure.

  • Solid-Phase Extraction provides the highest degree of sample clean-up, leading to the lowest matrix effects and potentially higher sensitivity. This method is often preferred for regulatory submissions where the highest data quality is required, despite the higher cost and method development time.

Chromatographic Separation and Detection:

  • UPLC vs. HPLC: Ultra-Performance Liquid Chromatography (UPLC) systems, utilizing sub-2 µm particle columns, offer significant advantages over traditional High-Performance Liquid Chromatography (HPLC). These include shorter run times, better resolution, and increased sensitivity, which are highly desirable for bioanalytical laboratories.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard like Fenofibrate-d6 is crucial as it co-elutes with the analyte and experiences similar ionization effects, thus compensating for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Conclusion

The selection of a bioanalytical method for fenofibric acid should be guided by the specific requirements of the study. For high-throughput screening in early drug development, a simple and rapid protein precipitation method coupled with UPLC-MS/MS may be sufficient. For pivotal pharmacokinetic and bioequivalence studies intended for regulatory submission, a more rigorous sample preparation method like SPE is recommended to ensure the highest data quality and minimize the risk of matrix effects. The use of a deuterated internal standard such as Fenofibrate-d6 is strongly advised in all cases to ensure the accuracy and precision of the results. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their bioanalytical needs.

Choosing the Right Internal Standard for Fenofibrate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the lipid-lowering agent fenofibrate and its active metabolite, fenofibric acid, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a comprehensive comparison between using a stable isotope-labeled (SIL) internal standard, Fenofibrate-d6, and a structural analog for the bioanalysis of fenofibrate.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of variations in sample preparation and instrument response. The two primary choices for an internal standard are a SIL variant of the analyte or a structurally similar molecule (a structural analog).

The Gold Standard: Stable Isotope-Labeled Internal Standard (Fenofibrate-d6)

A stable isotope-labeled internal standard, such as Fenofibrate-d6 or its metabolite equivalent Fenofibric acid-d6, is widely considered the gold standard for quantitative mass spectrometry. By replacing some hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its physicochemical properties. This near-identical chemical nature to the analyte ensures that it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. This close correspondence allows for highly accurate and precise quantification.[1][2]

A Practical Alternative: Structural Analog Internal Standards

Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled. For fenofibrate analysis, compounds like fluvastatin and nevirapine have been utilized as internal standards.[3][4] While more readily available and often more cost-effective than SIL standards, structural analogs may not perfectly replicate the analyte's behavior. Differences in extraction recovery, chromatographic retention time, and ionization response can lead to less accurate and precise results compared to a SIL IS.[1][5]

Performance Data: A Head-to-Head Comparison

The following table summarizes the performance characteristics of bioanalytical methods using either Fenofibric acid-d6 or a structural analog as the internal standard for the quantification of fenofibric acid or fenofibrate.

ParameterMethod with Fenofibric acid-d6 ISMethod with Fluvastatin IS (Structural Analog)Method with Nevirapine IS (Structural Analog)
Analyte Fenofibric acidFenofibrate & Fenofibric acidFenofibrate
Method UPLC-MS/MSUHPLC-UVHPLC
Linearity Range 50 - 6000 ng/mL100 - 10,000 ng/mL0.3 - 20 µg/mL
Accuracy 97.65 - 111.63%Not explicitly statedNot explicitly stated
Precision (CV) < 11.91%< 5%Not explicitly stated
Recovery Not explicitly statedNot explicitly stated> 62%
LLOQ 50 ng/mL100 ng/mL (Fenofibric acid)0.3 µg/mL

Data compiled from references[3][4][6].

Experimental Protocols

Key Experiment 1: Quantification of Fenofibric Acid using Fenofibric Acid-d6 as Internal Standard

This method outlines the determination of fenofibric acid in rat plasma using a validated UPLC-MS/MS method with Fenofibric acid-d6 as the internal standard.[6]

Sample Preparation:

  • To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of Fenofibric acid-d6 internal standard solution.

  • Vortex the mixture.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

Chromatographic Conditions:

  • System: Acquity UPLC

  • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient to ensure separation of fenofibric acid and the internal standard.

Mass Spectrometry Parameters:

  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), typically in negative mode for fenofibric acid.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for fenofibric acid and fenofibric acid-d6.

Key Experiment 2: Quantification of Fenofibrate and Fenofibric Acid using Fluvastatin as Internal Standard

This method describes the simultaneous determination of fenofibrate and fenofibric acid in rat plasma using UHPLC-UV with fluvastatin as the internal standard.[3]

Sample Preparation:

  • Prepare stock solutions of fenofibrate, fenofibric acid, and fluvastatin (IS) in methanol.

  • Spike 180 µL of blank plasma with 20 µL of the working standard solutions of fenofibrate and fenofibric acid.

  • The final plasma standard concentrations ranged from 100 to 10,000 ng/mL.

Chromatographic Conditions:

  • System: UHPLC with UV detection

  • Column: Acquity® BEH C18

  • Mobile Phase: Methanol–water (65:35, v/v)

  • Flow Rate: 0.3 mL/min (isocratic)

  • Detection: UV at 284 nm

  • Run Time: 2.5 minutes

Visualizing the Decision Process

The choice between a stable isotope-labeled internal standard and a structural analog involves a trade-off between analytical performance and practical considerations like cost and availability. The following diagram illustrates the logical workflow for selecting the appropriate internal standard.

G Workflow for Internal Standard Selection start Start: Need for Quantitative Analysis of Fenofibrate/Fenofibric Acid decision High Accuracy & Precision Required? (e.g., Regulated Bioanalysis) start->decision sil_is Choose Stable Isotope-Labeled IS (Fenofibrate-d6) decision->sil_is Yes analog_is Consider Structural Analog IS (e.g., Fluvastatin, Nevirapine) decision->analog_is No validation Thorough Method Validation is Crucial sil_is->validation analog_is->validation end End: Reliable Quantitative Data validation->end

Caption: Logical workflow for selecting an internal standard.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in the quantification of fenofibrate and its active metabolite, the use of a stable isotope-labeled internal standard such as Fenofibrate-d6 is strongly recommended. The near-identical physicochemical properties of a SIL IS ensure superior compensation for analytical variability, leading to more reliable pharmacokinetic and toxicokinetic data.

While a structural analog may be a viable option for less stringent research applications or when cost is a primary concern, it is imperative to conduct a thorough method validation to ensure that it meets the required performance criteria. The potential for differential matrix effects and extraction efficiencies between the analyte and a structural analog necessitates careful evaluation to avoid compromising data integrity. Ultimately, the choice of internal standard should be guided by the specific analytical requirements and the desired level of data quality.

References

A Head-to-Head Battle for Purity: Protein Precipitation vs. Liquid-Liquid Extraction for Fenofibrate-d6 Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and bioanalysis, the choice of sample preparation technique is a critical determinant of analytical accuracy and efficiency. When analyzing Fenofibrate-d6, a deuterated internal standard for the lipid-lowering agent fenofibrate, two common methods for plasma sample clean-up are protein precipitation (PP) and liquid-liquid extraction (LLE). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.

Quantitative Comparison of Recovery and Performance

ParameterProtein Precipitation (Methanol)Liquid-Liquid Extraction
Average Recovery >90%[1]52-95.4%[1]
Speed Fast[1]Slower, more labor-intensive[2]
Simplicity Simple, minimal method development[3]More complex, requires solvent optimization[2]
Cost Low[3]Higher (solvent consumption)[4]
Extract Cleanliness Prone to matrix effects[5]Cleaner extract, less matrix effect[5]
Selectivity LowHigh
Automation Potential HighModerate

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both protein precipitation and liquid-liquid extraction for the recovery of Fenofibrate-d6 from a plasma sample prior to LC-MS/MS analysis.

ProteinPrecipitation plasma Plasma Sample (containing Fenofibrate-d6) add_solvent Add Cold Acetonitrile (e.g., 3:1 v/v) plasma->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 1: Protein Precipitation Workflow

LiquidLiquidExtraction plasma Plasma Sample (containing Fenofibrate-d6) add_buffer Add Buffer (e.g., pH adjustment) plasma->add_buffer add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) add_buffer->add_solvent vortex Vortex to Mix Phases add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 2: Liquid-Liquid Extraction Workflow

Detailed Experimental Protocols

The following are representative protocols for the recovery of Fenofibrate-d6 from plasma, adapted from established methods for fenofibric acid and other small molecules.[6][7]

Protein Precipitation Protocol
  • Sample Preparation : Aliquot 100 µL of plasma containing Fenofibrate-d6 into a microcentrifuge tube.

  • Precipitation : Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing : Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the supernatant to a clean tube.

  • Analysis : The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is required.

Liquid-Liquid Extraction Protocol
  • Sample Preparation : Aliquot 100 µL of plasma containing Fenofibrate-d6 into a glass tube.

  • pH Adjustment (Optional) : Add 100 µL of a suitable buffer to adjust the pH of the sample, which can optimize the partitioning of Fenofibrate-d6 into the organic phase.

  • Extraction : Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing : Vortex the mixture for 1 minute to facilitate the extraction of the analyte into the organic phase.

  • Phase Separation : Centrifuge the sample at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Organic Phase Collection : Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and the protein interface.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis : Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Concluding Remarks

The choice between protein precipitation and liquid-liquid extraction for Fenofibrate-d6 recovery depends on the specific requirements of the assay.

  • Protein precipitation is a rapid, simple, and high-recovery method, making it well-suited for high-throughput screening and when sample volume is limited.[1][3] However, the resulting extract may contain more matrix components, potentially leading to ion suppression in LC-MS/MS analysis.

  • Liquid-liquid extraction offers a cleaner sample extract, reducing the risk of matrix effects and often leading to improved assay sensitivity and robustness.[5] This method is more selective but is also more time-consuming and requires careful optimization of solvents and pH.

For rapid analysis where high recovery is paramount and potential matrix effects can be managed, protein precipitation is an excellent choice. Conversely, for assays demanding the highest sensitivity and minimal matrix interference, the additional time and effort of liquid-liquid extraction are often justified. It is recommended to validate the chosen method to ensure it meets the specific performance criteria for the intended bioanalytical application.

References

The Gold Standard: Justifying the Use of Fenofibrate-d6 as a Deuterated Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision and reliability of analytical methods are paramount. When quantifying fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive justification for the use of Fenofibrate-d6, a deuterated internal standard, comparing its performance with alternative approaches and providing supporting experimental insights.

The Imperative for an Ideal Internal Standard

An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls in an analytical run.[1] Its primary role is to correct for the variability inherent in sample preparation and analysis, such as extraction efficiency, injection volume, and instrument response.[1][2] The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.[2] Stable isotopically labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in quantitative mass spectrometry for this reason.[1][3]

Fenofibrate-d6: A Superior Analytical Surrogate

Fenofibrate-d6 is a stable isotope-labeled version of fenofibric acid where six hydrogen atoms have been replaced with deuterium. This subtle modification results in a mass increase that is easily distinguishable by a mass spectrometer, yet it preserves the physicochemical properties of the parent molecule.[4] This near-identical behavior is the cornerstone of its superior performance compared to non-deuterated or structural analog internal standards.

Key Advantages of Fenofibrate-d6:
  • Co-elution with the Analyte: Fenofibrate-d6 exhibits nearly identical chromatographic retention times to fenofibric acid.[2] This co-elution is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine).[5] Because both the analyte and the internal standard are affected by the matrix in the same way at the same time, the ratio of their responses remains constant, leading to more accurate and precise quantification.[5][6]

  • Similar Extraction Recovery: During sample preparation, which often involves protein precipitation or liquid-liquid extraction, Fenofibrate-d6 behaves almost identically to fenofibric acid, ensuring that any loss of analyte during this process is mirrored by a proportional loss of the internal standard.[2]

  • Comparable Ionization Efficiency: In the mass spectrometer's ion source, Fenofibrate-d6 and fenofibric acid ionize with very similar efficiency.[2] This is critical for normalizing variations in instrument response.[7]

  • Enhanced Precision and Accuracy: The use of a deuterated internal standard like Fenofibrate-d6 significantly improves the intra- and inter-day precision and accuracy of the bioanalytical method.[6][8] This leads to more reliable and reproducible data, which is essential for pharmacokinetic studies and regulatory submissions.[5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The advantages of using a deuterated internal standard are not merely theoretical. A review of published bioanalytical methods for fenofibric acid highlights the superior performance achieved with Fenofibrate-d6 compared to methods employing structural analogs as internal standards.

Parameter Method using Fenofibrate-d6 (Isotope-Labeled IS) Method using Structural Analog IS (e.g., Diclofenac, Mefenamic Acid) Reference
Linearity (r²) > 0.998Typically > 0.99[8][9]
Lower Limit of Quantification (LLOQ) As low as 3.0 - 5.0 ng/mL50 ng/mL[8][10]
Intra-day Precision (%CV) < 12%< 9.3%[8][9]
Inter-day Precision (%CV) < 12%< 9.3%[8][9]
Accuracy (% Bias) 97.65% to 111.63%Within ±9.3%[8][9]
Recovery Consistent and comparable to analyteCan be variable and different from analyte (e.g., 66.7% for analyte vs 52.6% for IS)[9][11]

While methods using structural analogs can be validated to meet regulatory requirements, the data demonstrates that methods incorporating Fenofibrate-d6 often achieve lower limits of quantification and exhibit robust performance. The key advantage lies in the ability of the deuterated standard to more effectively compensate for variability, particularly the unpredictable matrix effects.[5]

Experimental Workflow and Methodologies

The following sections detail a typical experimental protocol for the quantification of fenofibric acid in plasma using Fenofibrate-d6 as an internal standard, based on established methods.[8][10]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with Fenofibrate-d6 plasma->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC/HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM) ionization->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quant Quantification using Calibration Curve ratio->quant

Caption: A typical bioanalytical workflow for fenofibric acid quantification.

Sample Preparation Protocol
  • Aliquoting: Aliquot 50 µL of rat plasma into a microcentrifuge tube.[8]

  • Internal Standard Spiking: Add 50 µL of Fenofibrate-d6 internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample.[8]

  • Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins.[8]

  • Vortexing: Vortex mix the samples thoroughly.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Parameter Condition Reference
LC System UPLC/UHPLC system[8][10]
Column Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm) or equivalent[8]
Mobile Phase A Water with 0.1% formic acid[8]
Mobile Phase B Acetonitrile with 0.1% formic acid[8]
Flow Rate 0.3 mL/min[8]
Injection Volume 3 µL[8]
MS System Triple quadrupole mass spectrometer[10]
Ionization Mode Electrospray Ionization (ESI), Negative[10]
MRM Transition (Fenofibric Acid) m/z 317 → m/z 213[11]
MRM Transition (Fenofibrate-d6) m/z 323 → m/z 213 (example, depends on labeling)

Conceptual Illustration: Co-elution and Mass Differentiation

The core principle behind the effectiveness of Fenofibrate-d6 is its ability to co-elute with fenofibric acid while being distinguishable by mass.

G cluster_0 Chromatogram cluster_1 Mass Spectrum Intensity Intensity Time Time peak Fenofibrate-d6 Fenofibrate-d6 Fenofibric Acid Fenofibric Acid Abundance Abundance m/z m/z 317 317 323 323 Co-elution Co-elution cluster_0 cluster_0 Mass Differentiation Mass Differentiation cluster_1 cluster_1 G Fenofibric Acid Fenofibric Acid PPARa PPAR-α Fenofibric Acid->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism

References

Safety Operating Guide

Proper Disposal of Fenofibrate-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Fenofibrate-d6, ensuring the protection of laboratory personnel and the environment.

Safety First: Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to handle Fenofibrate-d6 with appropriate caution. According to its Safety Data Sheet (SDS), Fenofibrate-d6 is classified as harmful if swallowed.[1] Therefore, adherence to standard laboratory safety protocols is essential.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn at all times to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are necessary to protect against accidental splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Disposal Protocol: A Step-by-Step Approach

The disposal of Fenofibrate-d6 must be conducted in accordance with local, regional, national, and international regulations.[1] The following steps provide a general framework for compliant disposal.

Step 1: Waste Identification and Classification

Fenofibrate, the parent compound of Fenofibrate-d6, is a non-controlled prescription drug. For disposal purposes, discarded, unused formulations containing fenofibrate may be classified under the EPA hazardous waste number F027 . When in solid form as a discarded commercial chemical product, it may be assigned the EPA waste number U240 . It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste classification for Fenofibrate-d6.

Step 2: Waste Segregation

Proper segregation of chemical waste is fundamental to prevent hazardous reactions. Fenofibrate-d6 waste should be collected in a designated, properly labeled hazardous waste container. This container must be separate from other waste streams such as non-hazardous trash, sharps, and other incompatible chemicals.

Step 3: Container Labeling

The waste container for Fenofibrate-d6 must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Fenofibrate-d6"

  • The specific hazard characteristic (e.g., "Toxic")

  • The accumulation start date (the date the first drop of waste is added to the container)

  • The name of the principal investigator or laboratory contact

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are locations at or near the point of waste generation for the collection of hazardous waste. The Fenofibrate-d6 waste container should be stored in a designated SAA until it is ready for pickup by your institution's EHS personnel. The SAA should be a secure area, away from general laboratory traffic.

Step 5: Arranging for Disposal

Once the waste container is full, or if it has been in accumulation for the maximum allowable time according to institutional and regulatory policies, contact your EHS department to arrange for a hazardous waste pickup. Do not attempt to dispose of Fenofibrate-d6 down the drain or in the regular trash.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative data related to the disposal of Fenofibrate-d6.

ParameterValueSource
EPA Hazardous Waste Code (Formulations) F027Santa Cruz Biotechnology
EPA Hazardous Waste Code (Solid) U240Santa Cruz Biotechnology
Acute Toxicity (Oral) Category 4Cayman Chemical SDS[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Fenofibrate-d6.

Fenofibrate_d6_Disposal_Workflow start Start: Fenofibrate-d6 Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Step 2: Classify Waste (e.g., F027, U240) Consult EHS ppe->classify segregate Step 3: Segregate into a Designated Hazardous Waste Container classify->segregate label Step 4: Label Container Correctly (Name, Hazard, Date) segregate->label store Step 5: Store in Satellite Accumulation Area (SAA) label->store pickup Step 6: Arrange for EHS Hazardous Waste Pickup store->pickup end_node End: Proper Disposal pickup->end_node

Fenofibrate-d6 Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Fenofibrate-d6, fostering a secure research environment.

References

Personal protective equipment for handling Fenirofibrate-d6

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fenofibrate-d6

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fenofibrate-d6 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

Fenofibrate-d6 is a deuterated analog of Fenofibrate. While specific data for the deuterated form may be limited, the safety precautions are based on the known hazards of Fenofibrate.

  • GHS Hazard Pictograms:

    • GHS07 (Harmful)[1]

    • GHS08 (Health Hazard)[2]

  • Signal Word: Warning[1][3] or Danger[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

    • H373: May cause damage to organs (liver) through prolonged or repeated exposure if swallowed.[2][3][4]

    • H413: May cause long lasting harmful effects to aquatic life.[2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Fenofibrate-d6 to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields (compliant with OSHA 29 CFR 1910.133 or European Standard EN166). A face shield may be required for larger quantities.[3][4][5]
Hand Protection Nitrile or powder-free latex gloves. Double gloving is recommended.[5] Contaminated gloves should be replaced immediately.[5]
Body Protection A lab coat or long-sleeved clothing is required.[3] For larger spills, protective shoe covers and head covering may be necessary.[5]
Respiratory Protection For dust-generating activities, a NIOSH/MSHA or European Standard EN 149 approved respirator or a dust mask should be used.[2][4][5]
Operational Plan: Step-by-Step Handling Procedures

Adherence to these procedures will ensure the safe handling of Fenofibrate-d6 from receipt to disposal.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[2]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[2][6]

    • Assemble all necessary PPE before handling the compound.

  • Handling:

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Use dry, clean-up procedures and avoid generating dust.[5]

    • Keep the container tightly closed when not in use.[1][2]

  • Storage:

    • Store in the original, tightly sealed container in a dry, well-ventilated place at room temperature.[1][2]

    • Protect from sunlight and sources of ignition.[2]

    • Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[2]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.[4]
Inhalation Move the person to fresh air.[1][4] If breathing is difficult or stops, provide artificial respiration.[4] Keep the person warm and at rest.[5] Seek immediate medical attention.[6]
Ingestion Rinse mouth with water.[1][4] Do NOT induce vomiting.[2][6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately for treatment advice.[1][7]
Minor Spill Ventilate the area.[2] Wear appropriate PPE.[5] Use dry clean-up procedures; vacuum or sweep up the material and place it in a suitable, closed container for disposal.[5][6] Avoid generating dust.[5][6]
Major Spill Evacuate unnecessary personnel.[2] Alert emergency responders.[5] Wear a self-contained breathing apparatus and full protective gear.[6] Contain the spill and prevent entry into sewers and public waters.[2] Clean up as with a minor spill.
Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

  • Do not allow the substance to enter drains or waterways.[5]

  • Consult with a licensed professional waste disposal service to dispose of this material.

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical workflow for safely handling Fenofibrate-d6.

Caption: Workflow for the safe handling of Fenofibrate-d6.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.